Product packaging for Latamoxef sodium(Cat. No.:CAS No. 64953-12-4)

Latamoxef sodium

Cat. No.: B1677418
CAS No.: 64953-12-4
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-PJDRSYKOSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The sodium salts of the fatty acids in cod liver oil;  an irritant and sclerosing agent used to treat varicose veins and arthritic joints.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N6Na2O9S B1677418 Latamoxef sodium CAS No. 64953-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64953-12-4

Molecular Formula

C20H18N6Na2O9S

Molecular Weight

564.4 g/mol

IUPAC Name

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1

InChI Key

GRIXGZQULWMCLU-PJDRSYKOSA-L

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Other CAS No.

64953-12-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 Oxacephalosporin
1-Oxacephalosporin
6059 S
6059-S
6059S
Disodium Latamoxef
Disodium Moxalactam
Disodium, Moxalactam
Festamoxin
Lamoxactam
Latamoxef
Latamoxef, Disodium
Lilly 127935
Ly 127935
Ly-127935
Ly127935
Moxalactam
Moxalactam Disodium
Moxalactam, Disodium
S 6059
S-6059
S6059
Shiomarin

Origin of Product

United States

Foundational & Exploratory

Latamoxef Sodium: A Technical Deep-Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latamoxef sodium, a synthetic oxacephem antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), its spectrum of activity, and its stability against β-lactamases. Quantitative data on its efficacy is presented, alongside detailed experimental protocols for key assays and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound's primary mechanism of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] Like other β-lactam antibiotics, Latamoxef targets and acylates the active site of penicillin-binding proteins (PBPs).[2] These enzymes are crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation that cross-links the peptide side chains, providing the cell wall with its structural rigidity. By covalently binding to these enzymes, Latamoxef effectively halts cell wall construction, leading to cell lysis and bacterial death.

Targeting Penicillin-Binding Proteins (PBPs)

The efficacy and spectrum of β-lactam antibiotics are largely determined by their affinity for specific PBPs. Studies on Escherichia coli and Pseudomonas aeruginosa have shown that this compound has a high affinity for most of their PBPs, with the notable exception of PBP-2.[3][4] This broad PBP binding profile contributes to its potent activity against a wide range of bacteria. The binding to multiple essential PBPs is a key factor in its bactericidal action. Unlike some cephalosporins, Latamoxef binds more strongly to PBP-1a than to PBP-1b in E. coli and P. aeruginosa.[4] It also demonstrates a high affinity for the lower molecular weight PBPs 5 and 6.[4]

Diagram 1: Simplified Bacterial Peptidoglycan Synthesis and Inhibition by Latamoxef

Caption: Inhibition of bacterial cell wall synthesis by Latamoxef.

Spectrum of Activity and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Efficacy Data

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound against a range of clinically relevant bacteria.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli-0.125 - 0.5[5]
Klebsiella pneumoniae-≤ 0.5[5]
Pseudomonas aeruginosa8 - 32≥ 64[5]
Staphylococcus aureus-4 - 16[5]
Streptococcus pneumoniae-1 - 3[5]
Streptococcus pyogenes-1 - 3[5]
Enterococci-≥ 64[5]

Note: A hyphen (-) indicates that the specific value was not provided in the cited source.

Resistance Mechanisms

Bacterial resistance to Latamoxef can arise through several mechanisms, with the production of β-lactamase enzymes being a primary concern. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. However, Latamoxef exhibits stability against a variety of plasmid- and chromosomally-mediated β-lactamases. In some cases, resistance in organisms like Serratia marcescens has been attributed to a combination of factors, including decreased permeability of the outer membrane and modifications in PBPs.

Latamoxef itself can act as a feeble substrate for some β-lactamases, forming a stable, inactive complex with the enzyme. This "covalent trapping" can contribute to resistance in strains that overproduce the enzyme.[6]

Experimental Protocols

Protocol for Competitive PBP Binding Assay

This method is used to determine the relative affinity of a non-labeled β-lactam, such as Latamoxef, for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently labeled penicillin).

Materials:

  • Bacterial inner membrane preparations containing PBPs

  • This compound at various concentrations

  • Radiolabeled penicillin (e.g., [¹²⁵I]penicillin X)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Phosphorimager or X-ray film for autoradiography

  • Scintillation counter

Procedure:

  • Incubation: Bacterial membranes are incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for the binding to PBPs.

  • Labeling: A saturating concentration of radiolabeled penicillin is added to the mixture and incubated for a shorter duration (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to any PBPs not already occupied by Latamoxef.

  • Termination: The reaction is stopped by the addition of an excess of unlabeled penicillin and a denaturing sample buffer.

  • Separation: The membrane proteins are separated by size using SDS-PAGE.

  • Detection: The gel is dried and exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled PBPs.

  • Quantification: The intensity of the bands corresponding to each PBP is quantified. The concentration of Latamoxef that inhibits 50% of the binding of the radiolabeled penicillin (the IC50) is then determined.

Diagram 2: Experimental Workflow for Competitive PBP Binding Assay

PBP_Binding_Assay_Workflow cluster_workflow Competitive PBP Binding Assay Workflow Start Start: Bacterial Membrane Preparation with PBPs Incubation 1. Incubation with varying concentrations of Latamoxef Start->Incubation Labeling 2. Addition of Radiolabeled Penicillin Incubation->Labeling Termination 3. Termination of Reaction Labeling->Termination Separation 4. SDS-PAGE Separation Termination->Separation Detection 5. Autoradiography/ Phosphorimaging Separation->Detection Quantification 6. Densitometry and IC50 Determination Detection->Quantification End End: PBP Binding Affinity Profile Quantification->End

Caption: Workflow for determining PBP binding affinity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standardized method to determine the in vitro susceptibility of a bacterial isolate to an antibiotic.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in CAMHB across the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Diagram 3: Logical Flow of MIC Determination

MIC_Determination_Logic cluster_legend Decision Logic Start Prepare Serial Dilution of Latamoxef Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Check_Growth Visible Growth (Turbidity)? Incubate->Check_Growth MIC_Determined MIC is the Lowest Concentration with No Visible Growth Check_Growth->MIC_Determined No Growth_Present Growth Present No_Growth No Growth key For each concentration:

Caption: Logical process for determining the Minimum Inhibitory Concentration.

Conclusion

This compound is a potent, broad-spectrum antibiotic that functions by inhibiting the transpeptidase activity of a wide range of penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. Its high affinity for multiple essential PBPs, with the exception of PBP-2, underlies its bactericidal action against many Gram-positive and Gram-negative pathogens. While it exhibits stability against many β-lactamases, resistance can emerge, particularly in bacteria that overproduce these enzymes or have altered membrane permeability. The standardized protocols for PBP binding assays and MIC determination are essential tools for further research into its mechanism of action and for the development of new antibacterial agents.

References

The Discovery and Synthesis of Latamoxef Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the development and chemical synthesis of the pioneering oxacephem antibiotic, latamoxef sodium, tailored for researchers, scientists, and drug development professionals.

This compound, also known as moxalactam, represents a significant milestone in the history of antibiotics. As a synthetic 1-oxa-β-lactam antibiotic, its development in the late 1970s and early 1980s marked the introduction of the oxacephem class, distinguished by the substitution of a sulfur atom with an oxygen atom in the cephem nucleus. This structural modification conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable resistance to β-lactamase enzymes. This guide provides a detailed overview of the discovery, synthesis, and key technical data associated with this compound.

Discovery and Development

Latamoxef was discovered and developed by researchers at Shionogi & Co., a Japanese pharmaceutical company.[1][2] The pioneering work on 1-oxacephems was carried out by a team including W. Nagata and M. Narisada, who are named as inventors on key patents filed in the late 1970s.[3] The global introduction of latamoxef, under brand names such as Shiomarin and Festamoxin, occurred in the early 1980s.[2][4] Shionogi collaborated with Eli Lilly and Company for the development and marketing of latamoxef, which was also known by the code LY127935.[1][5][6] This partnership was part of a long-standing collaboration between the two companies that began in the early 20th century.[5][6]

Latamoxef was initially lauded for its potent activity against a wide range of pathogens, including anaerobic bacteria, and its ability to cross the blood-brain barrier.[7] However, its use was later associated with side effects, including bleeding complications due to interference with vitamin K metabolism, which has limited its clinical application in some regions.[3]

Synthesis Pathway

The synthesis of this compound is a complex multi-step process. Several synthetic routes have been developed since its initial discovery. Below is a representative pathway, starting from the readily available 6-aminopenicillanic acid (6-APA), which illustrates the key chemical transformations required to construct the 1-oxacephem core and introduce the necessary side chains.

A generalized synthetic scheme is presented below, followed by a more detailed, step-by-step description.

Latamoxef_Synthesis cluster_0 cluster_1 A 6-Aminopenicillanic Acid (6-APA) B Intermediate 2 A->B S-chlorination, base treatment C Intermediate 3 B->C Propargyl alcohol, ZnCl2 D Intermediate 4 C->D Phenylacetylation, partial reduction, epoxidation E Intermediate 5 D->E 1-methyl-1H-tetrazole-5-thiol F Intermediate 6 E->F Jones oxidation, ozonolysis, SOCl2/pyridine G 1-Oxacephem (7) F->G PPh3, Wittig olefination H Amine (8) G->H Side chain exchange I Intermediate 9 H->I Imine formation J Intermediate 10 I->J Oxidation K Intermediate 11 J->K Methanol addition L Intermediate 12 K->L Imine exchange M Protected Latamoxef (13) L->M Acylation N Latamoxef (14) M->N Deprotection final Final Product start Starting Material

Figure 1. A representative synthesis pathway for latamoxef starting from 6-APA.
Detailed Synthesis Steps:

  • Formation of the Azetidinone Intermediate: The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid (6-APA). The sulfur atom is chlorinated and then treated with a base, leading to the fragmentation of the thiazolidine ring to form an intermediate sulfenyl chloride (Intermediate 2).[3]

  • Introduction of the Oxygen Heteroatom Precursor: The sulfenyl chloride is displaced by propargyl alcohol in the presence of zinc chloride to yield a key diastereoisomeric intermediate (Intermediate 3), which contains the propargyl ether moiety that will eventually form the dihydrooxazine ring.[3]

  • Side Chain Protection and Epoxidation: The amino group is protected, for instance, as a phenylacetylamide. The triple bond of the propargyl group is then partially reduced using a Lindlar catalyst (5% Pd-CaCO3), followed by epoxidation with meta-chloroperoxybenzoic acid (mCPBA) to give the epoxide (Intermediate 4).[3]

  • Introduction of the C-3 Side Chain: The epoxide ring is opened by nucleophilic attack with 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the characteristic side chain at the C-3 position of the future cephem ring system, yielding Intermediate 5.[3]

  • Oxidative Cleavage and Halogenation: The side chain derived from the propargyl alcohol is further modified. A Jones oxidation, followed by ozonolysis with a reductive work-up (zinc in acetic acid), and subsequent treatment with thionyl chloride and pyridine, converts the side chain into a halide (Intermediate 6).[3]

  • Intramolecular Wittig Reaction and Ring Closure: The halide is displaced with triphenylphosphine (PPh3), setting the stage for an intramolecular Wittig reaction. The resulting ylide undergoes olefination to form the six-membered dihydrooxazine ring, thus completing the 1-oxacephem core structure (Intermediate 7).[3]

  • Side Chain Exchange and Methoxylation: The phenylacetyl protecting group on the 7-amino group is removed. This is a multi-step process that can involve conversion to an imino chloride with phosphorus pentachloride (PCl5), followed by formation of an imino methyl ether with methanol, and subsequent hydrolysis to yield the free amine (Intermediate 8). A methoxy group is then introduced at the 7α-position, a feature that enhances stability against β-lactamases.[3]

  • Final Side Chain Acylation and Deprotection: The free amine at the 7-position is acylated with a protected arylmalonate derivative. Finally, all protecting groups are removed to yield latamoxef (14).[3] The final product is then converted to its disodium salt for pharmaceutical use.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 1: Synthesis Yields for Selected Steps

StepReported YieldReference
Final deprotection and salt formation (trifluoroacetic acid method)90%
Overall yield (5-step synthesis from oxacephem nucleus)~30%[2]

Table 2: In Vitro Antibacterial Activity of Latamoxef (MIC90 in µg/mL)

OrganismMIC90 (µg/mL)
Escherichia coli0.5
Klebsiella pneumoniae1.0
Enterobacter aerogenes4.0
Serratia marcescens4.0
Proteus mirabilis0.5
Proteus vulgaris2.0
Haemophilus influenzae0.1
Bacteroides fragilis8.0
Staphylococcus aureus32.0
Pseudomonas aeruginosa64.0

Data compiled from various sources.

Table 3: Pharmacokinetic Parameters of Latamoxef in Adults

ParameterValue
Half-life2-3 hours
Volume of distribution0.2-0.3 L/kg
Protein binding~50%
ExcretionPrimarily renal

Data compiled from various sources.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of this compound, based on information from patents and publications. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Deprotection and Salt Formation of a Latamoxef Precursor

This protocol is adapted from a patented method demonstrating a high-yield final step.

  • Deprotection: A protected latamoxef intermediate (e.g., with a p-methoxybenzyl and benzhydryl protecting group) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to between -20°C and -15°C. Anisole is added as a carbocation scavenger, followed by the dropwise addition of trifluoroacetic acid. The reaction is maintained at this temperature for 1 hour, then allowed to warm to 0-15°C for another hour.

  • Isolation: The dichloromethane and excess trifluoroacetic acid are removed under reduced pressure. Diethyl ether is added to precipitate the deprotected latamoxef as a solid, which is then collected by filtration.

  • Salt Formation: The crude solid is dissolved in methanol and cooled to -5°C to 10°C. A solution of sodium isooctanoate in tetrahydrofuran is added dropwise. The reaction is stirred for 30 minutes after the addition is complete.

  • Purification: The precipitated this compound is collected by filtration. The solid is then dissolved in deionized water and washed with an organic solvent like ethyl acetate to remove impurities. The aqueous phase can be decolorized with activated carbon, filtered, and then lyophilized to obtain the final, purified this compound.

Protocol 2: Acylation of the 7-Amino Group

This is a general procedure for the introduction of the side chain at the 7-position of the oxacephem nucleus.

  • Activation of the Side Chain: The carboxylic acid of the desired side chain (e.g., a protected arylmalonic acid) is converted to a more reactive species, such as an acid chloride or a mixed anhydride. This can be achieved using reagents like oxalyl chloride or a chloroformate.

  • Acylation Reaction: The 7-amino-1-oxacephem intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (e.g., -20°C to 0°C). A base, such as triethylamine or pyridine, is added to neutralize the acid that will be formed during the reaction. The activated side chain is then added dropwise to the solution.

  • Work-up and Purification: The reaction is monitored for completion by a suitable method (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.

Logical Workflow for Latamoxef Synthesis

The overall logic of the latamoxef synthesis involves a convergent approach where the complex 1-oxacephem core is constructed, and then the crucial side chains at the C-3 and C-7 positions are introduced. The workflow can be visualized as follows:

workflow start Start with Penicillin Derivative (6-APA) core_formation Construct 1-Oxacephem Core start->core_formation side_chain_3 Introduce C-3 Side Chain (1-methyl-1H-tetrazole-5-thiol) core_formation->side_chain_3 side_chain_7 Introduce C-7 Side Chain (Arylmalonyl group) side_chain_3->side_chain_7 deprotection Final Deprotection side_chain_7->deprotection final_product This compound deprotection->final_product

Figure 2. Logical workflow of the latamoxef synthesis.

Conclusion

This compound stands as a testament to the ingenuity of medicinal chemists in modifying natural product scaffolds to create novel therapeutic agents with enhanced properties. Its discovery by Shionogi and subsequent development with Eli Lilly paved the way for a new class of β-lactam antibiotics. While its clinical use has evolved, the complex and elegant synthesis of latamoxef continues to be a valuable case study for students and professionals in the field of drug development. The methodologies developed for its synthesis have contributed to the broader field of synthetic organic chemistry and continue to inform the development of new antibacterial agents.

References

A Technical Guide to the Chemical and Physical Properties of Latamoxef Sodium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Latamoxef sodium, also known as moxalactam sodium, is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class, which is structurally related to cephalosporins.[1] A key structural feature is the substitution of the sulfur atom in the cephalosporin core with an oxygen atom.[2] This modification, along with a 7-alpha-methoxy group, contributes to its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic organisms, and provides notable stability against many β-lactamase enzymes.[1][3] These characteristics make this compound a valuable compound for research in antibacterial drug discovery and development. This guide provides an in-depth overview of its chemical and physical properties, mechanism of action, and key experimental protocols for its study.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or colorless powder.[4][5] It is characterized by its solubility in water and dimethyl sulfoxide (DMSO), which facilitates its use in a variety of experimental settings.[1][6]

Data Summary Tables

The fundamental chemical and physical properties of this compound are summarized below for easy reference.

Table 1: Chemical Identifiers and Descriptors

PropertyValueReference
IUPAC Name disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[7]
Synonyms Moxalactam sodium, Lamoxactam sodium, LY-127935[5][7]
CAS Number 64953-12-4[1][4][7]
Chemical Formula C₂₀H₁₈N₆Na₂O₉S[1][7][8]
Molecular Weight 564.44 g/mol [1][6][9]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance White to off-white solid; Colorless powder[4][5]
Melting Point >156°C (decomposition)[4]
Solubility Water: 50 mg/mLDMSO: 100 mg/mLEthanol: Insoluble[6][10][11]
Storage (Solid) 3 years at -20°C; 2-8°C for general use[6][9]
Storage (Solutions) Avoid repeated freeze-thaw cycles. Store aliquots at -80°C (6 months) or -20°C (1 month). Aqueous solutions are not recommended for storage longer than 24 hours.[3][5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][9] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes.[3] This inactivation prevents the final step of peptidoglycan synthesis: the cross-linking of peptidoglycan strands. The resulting structural failure of the cell wall leads to cell lysis and bacterial death.[12] Its 7-alpha-methoxy substituent provides steric hindrance that confers stability against many β-lactamase enzymes, allowing it to remain effective against resistant bacterial strains.[1][3]

Latamoxef_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_inhibited Inhibited Pathway Latamoxef Latamoxef PBP Penicillin-Binding Proteins (PBPs) Latamoxef->PBP Binds to & Inhibits Crosslinking Cell Wall Cross-linking PBP->Crosslinking Catalyzes Inhibited_Crosslinking Cross-linking Blocked PBP->Inhibited_Crosslinking Inhibition Synthesis Peptidoglycan Synthesis Integrity Cell Wall Integrity Crosslinking->Integrity Lysis Cell Lysis & Death Weak_Wall Weakened Cell Wall Inhibited_Crosslinking->Weak_Wall Weak_Wall->Lysis

Caption: Mechanism of action of this compound targeting bacterial cell wall synthesis.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying Latamoxef in biological matrices like plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Carefully collect the supernatant and transfer it to a clean vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable gradient or isocratic mixture, such as phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to a wavelength of 271 nm.[10]

    • Quantification: Calculate the concentration of Latamoxef based on the peak area by comparing it to a standard curve prepared with known concentrations of the compound.

HPLC_Workflow start Start: Plasma Sample prep 1. Protein Precipitation (e.g., Acetonitrile) start->prep centrifuge 2. Centrifugation (10,000 x g, 10 min) prep->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant hplc 4. Inject into HPLC System (C18 Column, UV @ 271 nm) supernatant->hplc analysis 5. Data Analysis (Peak Integration vs. Standard Curve) hplc->analysis end End: Concentration Result analysis->end MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result stock 1. Prepare Latamoxef Stock Solution dilute 2. Perform 2-fold Serial Dilutions in 96-well plate stock->dilute add 4. Add Inoculum to Wells dilute->add inoculum 3. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculum->add incubate 5. Incubate at 37°C for 18-24 hours add->incubate read 6. Visually Inspect for Growth incubate->read mic Determine MIC: Lowest concentration with no turbidity read->mic Mouse_Infection_Model_Workflow cluster_treatment 3. Treatment (1-2h post-infection) start Start prep_inoculum 1. Prepare Bacterial Inoculum (Pathogen in Saline +/- Mucin) start->prep_inoculum infect 2. Infect Mice (Intraperitoneal Injection) prep_inoculum->infect treat_drug Administer Latamoxef (Varying Doses) infect->treat_drug treat_control Administer Vehicle (Control Group) infect->treat_control monitor 4. Monitor Mice treat_drug->monitor treat_control->monitor endpoint 5. Select Endpoint monitor->endpoint survival Survival Analysis (e.g., 7 days) endpoint->survival Survival bacterial_load Bacterial Load Quantification (Organ Homogenates) endpoint->bacterial_load Bacterial Burden result_ed50 Calculate ED₅₀ survival->result_ed50 result_cfu Compare CFU/organ bacterial_load->result_cfu

References

In Vitro Antibacterial Spectrum of Latamoxef Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef, also known as moxalactam, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of in vitro activity against a variety of clinically significant pathogens.[1] Structurally similar to cephalosporins, latamoxef distinguishes itself by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring, a modification that contributes to its antibacterial profile and stability against many β-lactamases.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of latamoxef sodium, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Core Antibacterial Spectrum of Latamoxef

Latamoxef demonstrates potent in vitro activity primarily against gram-negative bacteria, particularly members of the Enterobacteriaceae family.[2] Its activity against gram-positive organisms is more modest, and it exhibits efficacy against many anaerobic species, including Bacteroides fragilis.[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of latamoxef against a range of bacterial species, expressed as Minimum Inhibitory Concentration (MIC) values in µg/mL. MIC values, such as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are standard measures of an antibiotic's potency.

Table 1: In Vitro Activity of Latamoxef Against Gram-Positive Aerobic Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus-12.54 - 16[3]
Staphylococcus epidermidis-50-
Streptococcus pneumoniae-1 - 3-[3]
Streptococcus pyogenes-1 - 3-[3]
Enterococcus faecalis-≥ 64-[3][4]

Note: Methicillin-resistant Staphylococcus aureus (MRSA) is generally resistant to latamoxef (MIC₉₀ > 64 µg/mL).[3]

Table 2: In Vitro Activity of Latamoxef Against Gram-Negative Aerobic Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli-0.125 - 0.5< 3.13[3][4]
Klebsiella pneumoniae-≤ 0.5< 3.13[3][4]
Proteus mirabilis-< 3.13-[4]
Proteus vulgaris-< 3.13-[4]
Enterobacter aerogenes-1.56-[4]
Serratia marcescens-> 6.25-[4]
Pseudomonas aeruginosa8 - 32≥ 64-[3][4]

Table 3: In Vitro Activity of Latamoxef Against Anaerobic Bacteria

Bacterial SpeciesMIC (µg/mL)
Bacteroides fragilisActive[2][5]
Bacteroides vulgatusActive
Bacteroides thetaiotaomicronActive
Bacteroides oralisActive
Clostridium perfringensActive[6]
Fusobacterium symbiosumActive
Eubacterium lentumActive
Peptostreptococcus magnusActive

Experimental Protocols for In Vitro Susceptibility Testing

The determination of latamoxef's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods, such as agar dilution and broth microdilution. These methods are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8]

Protocol Outline (based on CLSI guidelines): [8][9]

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized. For fastidious organisms, supplementation with 5% sheep blood may be required.[8]

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations.

  • Plate Preparation: A specific volume of each latamoxef dilution is incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar surface.[4]

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of latamoxef, as well as the control plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (aerobic for most bacteria, anaerobic for anaerobes).

  • Result Interpretation: The MIC is recorded as the lowest concentration of latamoxef that completely inhibits visible bacterial growth.

Broth Microdilution Method

The broth microdilution method is another widely used and standardized technique for MIC determination, particularly suitable for testing a large number of isolates.[7][10]

Protocol Outline (based on EUCAST/CLSI guidelines): [7][10][11]

  • Media Preparation: Cation-adjusted Mueller-Hinton broth is typically used. For fastidious organisms, the broth may be supplemented with lysed horse blood and β-NAD.[10]

  • Antimicrobial Agent Preparation: Latamoxef is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted latamoxef. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[10]

  • Result Interpretation: The MIC is determined as the lowest concentration of latamoxef at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the antimicrobial susceptibility testing process.

AST_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Isolate Bacterial Isolate (Pure Culture) Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Inoculation Inoculation Inoculum->Inoculation Media Prepare Media (Agar or Broth) Media->Inoculation Antibiotic Prepare Latamoxef Serial Dilutions Antibiotic->Inoculation Incubation Incubation (e.g., 35°C, 16-20h) Inoculation->Incubation Reading Read Results (Visual Inspection/Reader) Incubation->Reading MIC Determine MIC Reading->MIC Interpretation Interpretation MIC->Interpretation Compare to Breakpoints (S, I, R)

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Agar_Dilution_Workflow start Start prep_media Prepare & Sterilize Mueller-Hinton Agar start->prep_media prep_abx Prepare Serial Dilutions of Latamoxef start->prep_abx add_abx Add Latamoxef to Molten Agar prep_media->add_abx prep_abx->add_abx pour_plates Pour Agar Plates add_abx->pour_plates inoculate Spot Inoculate Plates pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxacephem antibiotic, Latamoxef sodium. It delves into the unique structural characteristics, synthesis, mechanism of action, and key quantitative data related to its efficacy and pharmacokinetics. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Structure and Chemical Properties

Latamoxef is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class.[1][2] A defining feature of its structure is the substitution of the sulfur atom in the cephalosporin nucleus with an oxygen atom.[3] This modification significantly influences the compound's stability and antibacterial activity. The sodium salt form enhances its solubility in water, making it suitable for intravenous administration.[2]

Chemical Name: disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]

Molecular Formula: C₂₀H₁₈N₆Na₂O₉S[2][4]

Molecular Weight: 564.44 g/mol [5]

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6] The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The presence of a 7α-methoxy group provides Latamoxef with notable stability against a variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2]

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Latamoxef against a range of clinically relevant bacteria.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.125 - 0.5
Klebsiella pneumoniae≤ 0.5
Pseudomonas aeruginosa8 - 32≥ 64
Staphylococcus aureus (Methicillin-sensitive)4 - 16
Staphylococcus aureus (Methicillin-resistant)> 64
Streptococcus pneumoniae1 - 3
Streptococcus pyogenes1 - 3
Enterococci≥ 64

Data compiled from multiple sources.

Pharmacokinetic Parameters

The pharmacokinetic profile of Latamoxef has been studied in various patient populations. The following tables present key parameters.

Pharmacokinetic Parameters in Adults (Gynecological Surgery Patients)

ParameterValue
Cmax (Oviduct)46.9 µg/g
Cmax (Perimetrium)44.2 µg/g
Cmax (Cervix uteri)35.8 µg/g
Cmax (Myometrium)26.9 µg/g
Cmax (Endometrium)25.6 µg/g
Cmax (Ovary)24.3 µg/g
Serum Half-life (t₁/₂α)0.27 hours
Serum Half-life (t₁/₂β)1.81 hours

Data from a study involving a 1g dose administered twice daily for 5 days.[7]

Population Pharmacokinetic Parameters in Chinese Children

ParameterTypical Value
Central Compartment Distribution Volume (V₁)4.84 L
Peripheral Compartment Distribution Volume (V₂)16.18 L
Clearance (CL)1.00 L/h
Inter-compartmental Clearance (Q)0.97 L/h

Based on a two-compartment model with first-order elimination.[8]

Pharmacokinetic Parameters in Neonates and Infants

PopulationParameterValue
Neonates (0-28 days)Peak Serum Concentration (50 mg/kg, q12h)~105 µg/mL (first dose), ~128 µg/mL (steady state)
Neonates (0-28 days)Apparent Volume of Distribution (Vd)515–537 mL/kg
Infants (1-24 months)Peak Serum Concentration (25, 50, 100 mg/kg)29–75 µg/mL, 68–124 µg/mL, 200–260 µg/mL
Infants (1-24 months)Apparent Volume of Distribution (Vd)518 mL/kg
Children (2 months - 7.5 years)Apparent Volume of Distribution (Vd)0.4 L/kg

Data compiled from multiple sources.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of Latamoxef is a multi-step process that begins with the modification of a penicillin-derived starting material. The following is a generalized protocol based on published synthesis routes.

Step 1: Formation of the Oxazoline Intermediate The synthesis often starts with a protected 6-aminopenicillanic acid (6-APA) derivative. The thiazolidine ring is opened and subsequently closed with an oxygen-containing group to form an oxazoline intermediate. This key step replaces the sulfur atom with oxygen, characteristic of the oxacephem core.

Step 2: Construction of the Dihydrooxazine Ring An intramolecular Wittig reaction is a common strategy to form the six-membered dihydrooxazine ring, thus creating the bicyclic oxacephem nucleus.[3]

Step 3: Introduction of the 7-Methoxy Group A methoxy group is introduced at the C7 position, which is crucial for β-lactamase stability. This can be achieved through a series of reactions involving the formation of an imine, followed by oxidation and stereoselective addition of methanol.[3]

Step 4: Acylation of the 7-Amino Group The 7-amino group is acylated with a protected (4-hydroxyphenyl)malonic acid derivative. This side chain is important for the antibacterial spectrum of the molecule.[3]

Step 5: Introduction of the 3-Side Chain The 1-methyl-1H-tetrazole-5-thiol side chain is introduced at the C3 position. This is typically achieved by nucleophilic displacement of a leaving group on the methyl group at C3 of the oxacephem ring.[3]

Step 6: Deprotection and Salt Formation Finally, all protecting groups are removed, often under acidic conditions. The resulting free acid of Latamoxef is then converted to the disodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium 2-ethylhexanoate, to yield this compound.[10] A Chinese patent describes a method involving deprotection with trifluoroacetic acid, followed by reaction with a sodium carboxylate solution and subsequent purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method as follows:

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1000 µg/mL).

2. Preparation of Bacterial Inoculum:

  • Culture the test bacterium on an appropriate agar medium overnight at 37°C.

  • Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Add the prepared bacterial inoculum to each well.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation and Interpretation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

latamoxef_synthesis_pathway cluster_start Starting Material cluster_core_formation Oxacephem Core Formation cluster_modifications Key Modifications cluster_final_steps Final Steps 6-APA_Derivative Protected 6-APA Derivative Oxazoline_Intermediate Oxazoline Intermediate 6-APA_Derivative->Oxazoline_Intermediate Ring Opening/ Closure Dihydrooxazine_Ring Dihydrooxazine Ring (via Wittig Reaction) Oxazoline_Intermediate->Dihydrooxazine_Ring Intramolecular Wittig Reaction Methoxy_Introduction C7-Methoxy Introduction Dihydrooxazine_Ring->Methoxy_Introduction Side_Chain_Acylation C7-Side Chain Acylation Methoxy_Introduction->Side_Chain_Acylation C3_Side_Chain_Introduction C3-Side Chain Introduction Side_Chain_Acylation->C3_Side_Chain_Introduction Deprotection Deprotection C3_Side_Chain_Introduction->Deprotection Latamoxef_Sodium This compound Deprotection->Latamoxef_Sodium Salt Formation

Caption: Generalized synthetic pathway of this compound.

mic_determination_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Latamoxef in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Latamoxef Sodium (CAS 64953-12-4): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, also known as Moxalactam sodium, is a synthetic oxa-β-lactam antibiotic with the CAS number 64953-12-4.[1][2][3] Structurally related to cephalosporins, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][4] Notably, Latamoxef possesses stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[1][5] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, pharmacokinetic properties, and key experimental findings. Although it is no longer available in some countries, including the United States, it is still utilized in others and remains a valuable tool for in vitro and in vivo research in antibacterial drug discovery.[6][7]

Physicochemical Properties

PropertyValue
CAS Number 64953-12-4[1][2]
Molecular Formula C20H18N6Na2O9S[2][8]
Molecular Weight 564.44 g/mol [2]
Synonyms Moxalactam sodium, Lamoxactam sodium, LY-127935 sodium[1]
Solubility Water[2][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] The primary target of Latamoxef is a group of enzymes known as penicillin-binding proteins (PBPs).[5][7][9] By acylating these essential enzymes, Latamoxef blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][9] This disruption of cell wall integrity leads to cell lysis and ultimately, bacterial death.[2][5] The 7-alpha-methoxy substituent in its structure provides resistance to hydrolysis by many β-lactamases.[5]

G Mechanism of Action of this compound Latamoxef This compound PBP Penicillin-Binding Proteins (PBPs) Latamoxef->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disruption leads to G Workflow for Mouse Intraperitoneal Infection Model Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum InfectMice Infect Mice via Intraperitoneal Injection PrepInoculum->InfectMice AdministerLatamoxef Administer Latamoxef (Subcutaneously) InfectMice->AdministerLatamoxef Monitor Monitor Mice for Survival/Bacterial Load AdministerLatamoxef->Monitor Endpoint Determine ED50 Monitor->Endpoint End End Endpoint->End

References

Navigating the Nomenclature: A Technical Guide to Latamoxef Sodium and Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antibiotic research and development, precise nomenclature is paramount. This technical guide provides an in-depth clarification of the terms "Latamoxef sodium" and "moxalactam," which are often used interchangeably in scientific literature, leading to potential ambiguity. This document will establish that both terms refer to the same active pharmaceutical ingredient, with "moxalactam" being the generic name for the active acid form and "Latamoxef" often used as a brand name or synonym. The compound is a broad-spectrum oxa-β-lactam antibiotic. This guide will further present key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to serve as a comprehensive resource for the scientific community.

Unraveling the Nomenclature: this compound vs. Moxalactam

A review of chemical databases and scientific publications confirms that "Latamoxef" and "moxalactam" refer to the identical active antibiotic substance. The compound is a synthetic oxa-β-lactam antibiotic, distinguished from cephalosporins by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring.

  • Moxalactam: This is the International Nonproprietary Name (INN) for the active carboxylic acid form of the drug. Its chemical formula is C₂₀H₂₀N₆O₉S.[1]

  • Latamoxef: This name is frequently used as a synonym for moxalactam.[2][3]

  • Moxalactam Disodium / this compound: These terms refer to the salt form of the drug, which is administered clinically. The chemical formula for the disodium salt is C₂₀H₁₈N₆Na₂O₉S.[4][5][6]

The CAS Registry Number for the active acid form (moxalactam) is 64952-97-2, while the CAS Registry Number for the disodium salt (moxalactam disodium or this compound) is 64953-12-4.[4] Throughout this guide, the term "moxalactam" will be used to refer to the active compound for clarity.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for moxalactam, including its pharmacokinetic properties and in vitro activity against various bacterial strains.

Table 1: Pharmacokinetic Parameters of Moxalactam in Healthy Adults
ParameterIntravenous (1g dose)Intramuscular (1g dose)Reference(s)
Mean Peak Serum Concentration (Cmax) 58.3 µg/mL46 µg/mL
Time to Peak Concentration (Tmax) End of infusion1.0 hour
Elimination Half-life (t½) 1.9 - 2.6 hours2.1 - 2.5 hours
Volume of Distribution (Vd) 0.28 - 0.41 L/kgNot Reported
Total Body Clearance 114 - 158 mL/min102 mL/min
Renal Clearance 85 - 130 mL/min83 mL/min
Urinary Excretion (24h) 60% - 97%75% - 97%
Table 2: Minimum Inhibitory Concentrations (MIC) of Moxalactam for Key Bacterial Pathogens
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.120.5
Klebsiella pneumoniae0.251
Enterobacter cloacae0.58
Serratia marcescens14
Proteus mirabilis0.120.5
Haemophilus influenzae (β-lactamase negative)≤0.06≤0.06
Haemophilus influenzae (β-lactamase positive)0.120.25
Bacteroides fragilis28
Staphylococcus aureus (methicillin-susceptible)48
Streptococcus pneumoniae0.51

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the in vitro efficacy of moxalactam.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

1. Materials:

  • Moxalactam sodium powder
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Sterile saline or broth for dilutions
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips

2. Preparation of Moxalactam Stock Solution:

  • Prepare a stock solution of moxalactam in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.
  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the moxalactam stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations, typically from 64 µg/mL to 0.06 µg/mL.
  • The eleventh well in each row serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

4. Inoculation:

  • Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution followed by adding 10 µL of the diluted inoculum to each well (except the negative control).

5. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of moxalactam that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagrams illustrate the key signaling pathway and the experimental workflow for determining its efficacy.

G cluster_0 Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Moxalactam->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of Moxalactam.

G start Start prep_antibiotic Prepare Moxalactam Stock Solution start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Latamoxef Sodium: A Comprehensive Technical Review of its Antibacterial Activity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, a synthetic oxacephem antibiotic, has garnered renewed interest in an era of mounting antimicrobial resistance. Structurally related to the cephalosporins, latamoxef exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. Its stability in the presence of many β-lactamase enzymes further enhances its clinical utility. This technical guide provides an in-depth review of the antibacterial activity and pharmacokinetic profile of this compound, supported by experimental methodologies and visual representations of key processes.

Antibacterial Activity

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and death.

The in vitro activity of this compound has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of this compound Against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.50.125 - 0.5
Klebsiella pneumoniae0.5≤ 0.5
Proteus species-< 1.0
Morganella morganii-< 1.0
Haemophilus influenzae-< 1.0
Neisseria gonorrhoeae-< 1.0
Neisseria meningitidis-< 1.0
Salmonella species-< 1.0
Pseudomonas aeruginosa8 - 32≥ 64

Data compiled from multiple sources.[2][3][4]

Table 2: In Vitro Antibacterial Activity of this compound Against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillin-sensitive)-4 - 16
Staphylococcus aureus (penicillin-resistant)-4 - 16
Staphylococcus aureus (methicillin-resistant)-> 64
Streptococcus pneumoniae-1 - 3
Streptococcus pyogenes-1 - 3
Enterococci-≥ 64

Data compiled from multiple sources.[2]

Table 3: In Vitro Antibacterial Activity of this compound Against Anaerobic Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group464
Clostridium perfringens--
Peptostreptococcus species--

Data compiled from multiple sources.[5]

Latamoxef has demonstrated notable stability against a variety of β-lactamases, including those produced by Bacteroides fragilis.[4] However, resistance can emerge through mechanisms such as decreased permeability of the bacterial outer membrane and alterations in penicillin-binding proteins.

Pharmacokinetics

This compound is administered intravenously or intramuscularly as it is not absorbed orally.[2] Following administration, it is distributed in the body and is primarily excreted unchanged by the kidneys.

Table 4: Pharmacokinetic Parameters of this compound in Adults

ParameterValue
Bioavailability (IM)92%
Peak Plasma Concentration (500 mg IM)18 - 22 mg/L
Time to Peak Concentration (IM)1.2 - 1.3 hours
Half-life (Terminal)2.4 - 2.7 hours
Plasma Clearance87.0 mL/min
Volume of Distribution (steady state)210 mL/kg
Protein Binding40%
Urinary Excretion (24h post-IV dose)72%

Data compiled from multiple sources.[2][6]

Pharmacokinetic parameters in pediatric populations can vary with age and development. For instance, in neonates receiving 50 mg/kg every 12 hours, peak serum concentrations are approximately 105 µg/mL after the first dose and 128 µg/mL at steady state.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to create a range of concentrations.

  • Incorporation into Agar: Each dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without the antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Humans

Determining the pharmacokinetic profile of a drug like this compound in humans involves the following general steps:

Protocol:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Drug Administration: A single intravenous or intramuscular dose of this compound is administered to each subject.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.

Visualizations

Mechanism of Action of this compound

latamoxef_mechanism latamoxef This compound pbp Penicillin-Binding Proteins (PBPs) latamoxef->pbp peptidoglycan_synthesis Peptidoglycan Synthesis bacterial_cell_wall Bacterial Cell Wall pbp->peptidoglycan_synthesis Catalyzes final steps of cell_lysis Cell Lysis and Death pbp->cell_lysis Inhibition leads to defective cell wall and peptidoglycan_synthesis->bacterial_cell_wall Forms

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination by Agar Dilution

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare Latamoxef Stock Solution serial_dilutions Perform Serial Dilutions stock_solution->serial_dilutions agar_plates Incorporate into Molten Agar and Pour Plates serial_dilutions->agar_plates inoculation Inoculate Agar Plates agar_plates->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Read for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by agar dilution.

References

A Comprehensive Guide to the Solubility of Latamoxef Sodium in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of latamoxef sodium, a broad-spectrum oxacephem antibiotic, in a variety of common laboratory solvents. Understanding the solubility characteristics of this compound is critical for its handling, formulation, and in vitro experimental design.

Core Solubility Profile

This compound is a white to light yellowish-white powder or mass.[1] Its solubility is a key factor in its formulation for therapeutic use, particularly for intravenous administration, which is facilitated by its high water solubility.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in several key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)Notes
Water Very Soluble[1][3]100[4][5]177.16Facilitates its use in intravenous formulations.[2]
≥ 62.6[6]
Dimethyl Sulfoxide (DMSO) Soluble200[7]354.33Requires sonication to achieve this concentration.[7]
100[4][5]177.16The use of fresh DMSO is recommended as moisture can reduce solubility.[4][5]
≥ 25.95[6]
Methanol Very Soluble[1]--One source describes it as "freely soluble".[3]
Ethanol (95%) Slightly Soluble[1][3]--Some sources report it as insoluble.[4][5][6]
Diethyl Ether Practically Insoluble[1]--
Formic Acid Freely Soluble[1]--

Note on Stability: this compound has been reported to be unstable in DMSO and methanol solutions.[2][8] Therefore, it is recommended to prepare fresh solutions for experimental use.

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively available in the public domain. However, a general workflow for assessing solubility is presented below. This workflow is a standard approach used in pharmaceutical research and can be adapted for specific laboratory conditions.

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

G Workflow for this compound Solubility Assessment A Weigh this compound D Add excess this compound to a known volume of solvent A->D B Select Laboratory Solvent C Prepare Solvent System (e.g., buffer, co-solvent) B->C C->D E Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation D->E F Separate undissolved solid (e.g., centrifugation, filtration) E->F G Quantify dissolved this compound in the supernatant/filtrate (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or Molarity) G->H I Record Data and Observations H->I

Caption: A generalized workflow for determining the solubility of this compound.

This in-depth guide provides a comprehensive overview of the solubility of this compound in various laboratory solvents, equipping researchers and drug development professionals with the necessary information for their work. The provided data and workflow are intended to serve as a valuable resource for the effective handling and application of this important antibiotic.

References

The Core Principles of Latamoxef Sodium's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, a synthetic oxacephem antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This guide provides an in-depth exploration of the fundamental principles governing the interaction of Latamoxef with its primary targets: the penicillin-binding proteins (PBPs). Understanding these core interactions is paramount for the development of novel antimicrobial strategies and for overcoming the challenges of antibiotic resistance.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The primary mechanism of action of Latamoxef, like other β-lactam antibiotics, involves the inhibition of PBPs, a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

Latamoxef's molecular structure mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural similarity allows Latamoxef to bind to the active site of these enzymes. The highly reactive β-lactam ring of Latamoxef is then attacked by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme complex. This acylation process effectively inactivates the PBP, preventing it from carrying out its essential transpeptidase activity—the cross-linking of peptidoglycan chains. The inhibition of this crucial step weakens the cell wall, ultimately leading to cell lysis and bacterial death.

dot

cluster_0 Bacterial Cell Latamoxef This compound PBP Penicillin-Binding Protein (PBP) Latamoxef->PBP Binds to active site Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cross-linking) Latamoxef->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of Latamoxef action.

Binding Affinity of this compound to Penicillin-Binding Proteins

The efficacy of Latamoxef is directly related to its binding affinity for various PBPs within a target bacterium. Latamoxef has been shown to bind to most PBPs in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with a notable exception being PBP-2.[1] The affinity of a β-lactam antibiotic for a specific PBP is often quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The second-order rate constant of acylation (k2/K') is also a critical parameter that reflects the efficiency of PBP inactivation.

BacteriumPBPParameterValueReference
Escherichia coliPBP 5k2/K'1,300 M⁻¹s⁻¹[2]

Note: The lack of comprehensive, publicly available IC50 and Ki values for Latamoxef across a range of PBPs highlights a significant data gap in the field. Further research is warranted to fully characterize the binding profile of this antibiotic.

Experimental Protocols

Competitive PBP Binding Assay using a Fluorescent Penicillin Analog

This protocol outlines a general method for determining the binding affinity of an unlabeled β-lactam antibiotic, such as Latamoxef, to PBPs by competing with a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Materials:

  • Bacterial strain of interest

  • This compound

  • Bocillin-FL (fluorescent penicillin analog)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., PBS with lysozyme and DNase)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest and Wash: Harvest the cells by centrifugation and wash them with PBS.

  • Competition: Resuspend the bacterial pellets in PBS containing various concentrations of this compound. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow Latamoxef to bind to the PBPs. A control sample with no Latamoxef should be included.

  • Labeling: Add a fixed, subsaturating concentration of Bocillin-FL to each sample and incubate for a shorter period (e.g., 10-15 minutes) at room temperature. This allows the fluorescent probe to bind to any PBPs not already occupied by Latamoxef.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer and method (e.g., sonication).

  • Membrane Fraction Isolation: Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE: Resuspend the membrane pellets in SDS-PAGE sample buffer, denature by heating, and separate the proteins on a polyacrylamide gel.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the concentration of Latamoxef used.

  • Data Analysis: Quantify the band intensities and plot them against the concentration of Latamoxef. The IC50 value, the concentration of Latamoxef that inhibits 50% of Bocillin-FL binding, can then be determined by fitting the data to a suitable dose-response curve.

dot

Start Start: Bacterial Culture Harvest Harvest and Wash Cells Start->Harvest Competition Incubate with varying concentrations of Latamoxef Harvest->Competition Labeling Add fluorescent penicillin (Bocillin-FL) Competition->Labeling Lysis Cell Lysis Labeling->Lysis Isolation Isolate Membrane Fraction Lysis->Isolation SDS_PAGE SDS-PAGE Isolation->SDS_PAGE Visualize Visualize and Quantify Fluorescence SDS_PAGE->Visualize Analysis Data Analysis (IC50 determination) Visualize->Analysis End End Analysis->End

Caption: Experimental workflow for a competitive PBP binding assay.

Determination of the Second-Order Acylation Rate Constant (k2/K')

This protocol describes a method to determine the second-order rate constant for the acylation of a PBP by a β-lactam antibiotic. This constant provides a measure of the efficiency of the covalent inactivation of the enzyme.

Materials:

  • Purified PBP

  • Radiolabeled or fluorescently labeled β-lactam probe (e.g., [³H]penicillin or Bocillin-FL)

  • Unlabeled β-lactam antibiotic (Latamoxef)

  • Reaction buffer

  • Scintillation counter or fluorescence plate reader

  • Quenching solution (e.g., ice-cold buffer with a high concentration of unlabeled penicillin)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified PBP in a suitable buffer.

  • Initiation: Initiate the reaction by adding a known concentration of the labeled β-lactam probe.

  • Time Course: At various time points, take aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

  • Separation: Separate the acylated PBP from the unbound probe. This can be achieved by methods such as filter binding assays or size-exclusion chromatography.

  • Quantification: Quantify the amount of labeled probe covalently bound to the PBP at each time point using a scintillation counter or fluorescence plate reader.

  • Competition: To determine the k2/K' for an unlabeled antibiotic like Latamoxef, perform the assay in the presence of various concentrations of Latamoxef.

  • Data Analysis: The rate of acylation can be determined from the time course data. The k2/K' value for the unlabeled competitor (Latamoxef) can then be calculated using appropriate kinetic models that account for the competition between the labeled probe and the unlabeled antibiotic for the PBP active site.

Interplay with Resistance Mechanisms

The clinical efficacy of Latamoxef can be compromised by bacterial resistance mechanisms. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP targets. Additionally, alterations in the structure of PBPs can reduce their binding affinity for Latamoxef, and modifications to the bacterial outer membrane can decrease the permeability of the antibiotic into the cell.

dot

Latamoxef Latamoxef PBP PBP Latamoxef->PBP Inhibits Beta_Lactamase β-Lactamase Latamoxef->Beta_Lactamase Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Inactive_Latamoxef Inactive Latamoxef Beta_Lactamase->Inactive_Latamoxef Produces Inactive_Latamoxef->PBP No inhibition Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis->Bacterial_Survival Leads to

Caption: Interplay of Latamoxef, PBPs, and β-Lactamases.

Conclusion

The interaction of this compound with penicillin-binding proteins is a complex process that forms the basis of its antibacterial activity. The covalent acylation of these essential enzymes disrupts bacterial cell wall synthesis, leading to cell death. A thorough understanding of the binding affinities, the kinetics of this interaction, and the mechanisms of resistance is critical for the rational design of new β-lactam antibiotics and for developing strategies to combat the growing threat of antibiotic-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate these fundamental interactions.

References

Methodological & Application

Application Notes and Protocols for Latamoxef Sodium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Specifically, Latamoxef targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Its molecular structure confers stability against many β-lactamase enzymes produced by resistant bacteria. The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a standardized, cost-effective, and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents like Latamoxef sodium.[1] This document provides a detailed step-by-step protocol for performing an agar diffusion assay to assess the susceptibility of bacterial isolates to this compound.

Mechanism of Action

Latamoxef's primary mechanism of action involves the disruption of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.

Latamoxef This compound PBPs Penicillin-Binding Proteins (PBPs) Latamoxef->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocol: Agar Diffusion Assay (Kirby-Bauer Method)

This protocol outlines the standardized procedure for determining the susceptibility of a bacterial isolate to this compound using the disk diffusion method.

Materials

  • This compound antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Pure culture of the test organism (18-24 hour growth)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

Procedure

  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place a this compound (30 µg) disk onto the inoculated surface of the MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter (mm).

    • Interpret the results based on the zone diameter interpretive criteria provided in the tables below.

Data Presentation

Table 1: Inoculum Preparation and Incubation Conditions

ParameterSpecification
Inoculum Source 3-5 isolated colonies from an 18-24 hour culture
Suspension Medium Sterile Saline (0.85%) or PBS
Turbidity Standard 0.5 McFarland (approx. 1-2 x 10⁸ CFU/mL)
Agar Medium Mueller-Hinton Agar
Incubation Temperature 35°C ± 2°C
Incubation Time 16-20 hours
Incubation Atmosphere Ambient Air

Table 2: Tentative Zone Diameter Interpretive Criteria for Latamoxef (30 µg disk)

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≤ 14Resistant≥ 64
15 - 22Intermediate16 or 32
≥ 23Susceptible≤ 8

Note: These are tentative standards proposed by Barry et al. in 1980 and should be used as a guideline.[2][3] Clinical experience is necessary for the final selection of breakpoints. For ESBL-producing E. coli, Klebsiella spp., and Proteus spp., Latamoxef may be reported as resistant.[4][5][6] Disk diffusion breakpoints for Pseudomonas aeruginosa have been removed from CLSI M100-S20.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare 0.5 McFarland Bacterial Inoculum Inoculate 2. Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculate Disk 3. Apply this compound (30 µg) Disk Inoculate->Disk Incubate 4. Incubate at 35°C for 16-20 hours Disk->Incubate Measure 5. Measure Zone of Inhibition (mm) Incubate->Measure Interpret 6. Interpret Results as S, I, or R Measure->Interpret

Caption: Agar diffusion assay workflow.

Quality Control

It is imperative to perform quality control testing with each new batch of media and disks, and on a weekly basis thereafter. This is done by testing standard QC strains with known susceptibility to this compound. The resulting zone diameters should fall within the acceptable ranges established by the Clinical and Laboratory Standards Institute (CLSI) or other regulatory bodies.

Table 3: Example Quality Control Ranges for a 30 µg Disk

Quality Control StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™[Insert CLSI Recommended Range]
Staphylococcus aureus ATCC® 25923™[Insert CLSI Recommended Range]
Pseudomonas aeruginosa ATCC® 27853™[Insert CLSI Recommended Range]

(Note: Specific QC ranges for this compound should be obtained from the most current CLSI M100 document or the disk manufacturer's instructions.)

Troubleshooting

  • No zone of inhibition: The organism may be resistant, or there may have been an issue with the antibiotic disk's potency.

  • Zones are too large or too small: This could be due to an incorrect inoculum density, improper incubation conditions, or variations in the agar depth.

  • Fuzzy or indistinct zone edges: This may occur with certain organism-drug combinations or due to swarming motility of the bacteria.

  • Presence of colonies within the zone of inhibition: This may indicate a mixed culture or the presence of resistant mutants.

Consistent adherence to standardized procedures is critical for obtaining accurate and reproducible results in antimicrobial susceptibility testing.

References

Application Notes and Protocols for Latamoxef Sodium Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Latamoxef sodium, a broad-spectrum oxa-β-lactam antibiotic, in murine models of bacterial infection. This document outlines the mechanism of action, detailed experimental protocols for in vivo efficacy studies, and a summary of relevant quantitative data to guide research and development.

Introduction

Latamoxef (also known as Moxalactam) is a synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability.[2] Murine infection models are essential preclinical tools to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of antimicrobial agents like Latamoxef.

Mechanism of Action

Latamoxef functions by disrupting the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[2] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.[3] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2] The 7-alpha-methoxy substituent in Latamoxef's structure provides stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[1]

Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Mur ligases (C,D,E,F) Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Lipid II Translocation Lipid_II->Translocation Glycan_Chain Growing Peptidoglycan Chain Translocation->Glycan_Chain Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Latamoxef This compound Latamoxef->PBPs Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Quantitative Data

The in vitro and in vivo efficacy of Latamoxef has been demonstrated against a variety of bacterial pathogens.

Table 1: In Vitro Activity of Latamoxef (Minimum Inhibitory Concentration, MIC)
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.50.125 - 2
Klebsiella pneumoniae0.5≤ 0.5 - 32
Bacteroides fragilis group464
Pseudomonas aeruginosa-8 - >64
Staphylococcus aureus-≤8 - 16
Streptococcus pneumoniae-≤8
Data compiled from multiple sources.[1][3]
Table 2: In Vivo Efficacy of Latamoxef in Murine Infection Models
Bacterial StrainMurine ModelDosageOutcome
Gram-positive and Gram-negative bacteriaSystemic infection0 - 7.4 mg/mouse (single s.c. injection)Protective activity with ED₅₀ < 7.4 mg/mouse
Bacteroides fragilis (monomicrobial)Intraperitoneal abscess40 mg/kg/day for 10 days2.2 log₁₀ CFU decrease in capsular colony counts.[4]
Escherichia coli (monomicrobial)Intraperitoneal abscess40 mg/kg/day for 10 days4.0 log₁₀ CFU decrease in capsular colony counts.[4]
B. fragilis & E. coli (polymicrobial)Intraperitoneal abscess40 mg/kg/day for 10 days1.9 and 3.6 log₁₀ CFU decrease, respectively.[4]
Escherichia coli K1Newborn rat bacteremia and meningitisNot specifiedBactericidal in blood and CSF; prevented meningitis development.[5]

Experimental Protocols

Murine Intraperitoneal/Systemic Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of Latamoxef in a murine model of systemic infection.

Materials:

  • Mice (specific strain, e.g., BALB/c or C57BL/6, age, and sex as required by the study design)

  • Bacterial strain for infection (e.g., E. coli, K. pneumoniae)

  • Appropriate bacterial growth medium (e.g., Brain Heart Infusion (BHI) broth)[1]

  • Sterile saline

  • Mucin (optional, to enhance virulence)[1]

  • This compound for injection

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strain overnight in BHI broth at 37°C.[1]

    • Wash the bacterial cells by centrifugation and resuspend them in sterile saline.

    • Adjust the bacterial suspension to the desired concentration (CFU/mL). This should be predetermined to establish a lethal or sublethal infection model.

    • Optionally, mix the bacterial suspension with an equal volume of sterile mucin to enhance infectivity.[1]

  • Infection of Mice:

    • Administer the bacterial inoculum (typically 0.2-0.5 mL) via intraperitoneal (IP) injection.[1]

    • Observe the animals for signs of infection.

  • Preparation and Administration of this compound:

    • Prepare a sterile solution of this compound in saline for injection. Aqueous solutions are not recommended for storage for more than one day.[1] The solid form is stable for at least 4 years when stored at -20°C.[1]

    • At a specified time post-infection (e.g., 1 hour), administer the Latamoxef solution subcutaneously (SC) or intraperitoneally (IP) at various dose levels.[1]

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for survival.[1] The 50% effective dose (ED₅₀) can be calculated from the survival data.

    • Alternatively, at specific time points, cohorts of animals can be euthanized, and bacterial loads in organs (e.g., spleen, liver) or peritoneal fluid can be quantified by plating serial dilutions on appropriate agar.[1]

Experimental Workflow: Murine Intraperitoneal Infection Model

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (e.g., E. coli in BHI broth) infect Infect Mice via Intraperitoneal (IP) Injection prep_bact->infect prep_drug Prepare this compound Solution treat Administer Latamoxef (SC or IP) at Various Doses prep_drug->treat infect->treat 1h post-infection monitor Monitor Survival (e.g., 7 days) treat->monitor bact_load Determine Bacterial Load (Organs/Peritoneal Fluid) treat->bact_load calc_ed50 Calculate ED₅₀ monitor->calc_ed50

Caption: Workflow for a murine intraperitoneal infection model.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Pharmacokinetics: The pharmacokinetic profile of Latamoxef can vary between species. While human data is available, it is crucial to establish the pharmacokinetic parameters in the specific murine model being used for accurate dose-response assessments.[3][6]

  • Adverse Effects: Latamoxef has been associated with bleeding disorders in humans, a factor that led to its withdrawal from the market in some countries.[7] Researchers should be aware of this potential side effect, although its relevance in short-term murine studies may be limited.

  • Stability: this compound in solid form is stable when stored appropriately. However, aqueous solutions should be prepared fresh.[1]

Conclusion

This compound remains a valuable tool for in vitro and in vivo research in the field of antibacterial drug discovery. Its broad spectrum of activity and stability against many β-lactamases make it a useful reference compound. The protocols and data provided here offer a foundation for researchers to design and execute robust studies to evaluate the efficacy of Latamoxef in murine infection models.

References

In Vivo Pharmacokinetics of Latamoxef Sodium in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Latamoxef sodium, a second-generation oxacephem antibiotic, has demonstrated a broad spectrum of activity against various bacterial pathogens. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its efficacy and safety in humans. This document provides a detailed overview of the in vivo pharmacokinetics of this compound in animal studies, presenting quantitative data, experimental protocols, and visual workflows to guide researchers in their drug development efforts.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound observed in animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Dogs following a Single Intravenous Bolus Dose

ParameterUnitValue (Mean ± SD)
Dose mg/kg 40
Half-life (t½)hours1.33 ± 0.13
Volume of distribution (Vd)L/kg0.26 ± 0.03
Clearance (CL)L/hr/kg0.14 ± 0.02
Area under the curve (AUC₀-∞)mg·hr/L266.05 ± 31.01

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)Routet½ (hr)Vd (L/kg)CL (L/hr/kg)AUC (mg·hr/L)
Rat Data not availableIV----
Mouse Data not availableIV----

Note: Specific pharmacokinetic data for this compound in rats and mice were not available in the reviewed literature. Researchers are encouraged to perform pilot studies to determine these parameters in these species.

Experimental Protocols

This section outlines detailed methodologies for conducting in vivo pharmacokinetic studies of this compound in various animal models.

Protocol 1: Pharmacokinetic Study of this compound in Dogs

1. Animal Model:

  • Species: Beagle dogs

  • Number of Animals: 5

  • Health Status: Clinically healthy, confirmed by physical and blood tests.

2. Drug Administration:

  • Formulation: this compound dissolved in sterile water.

  • Dose: 40 mg/kg body weight.

  • Route of Administration: Intravenous (IV) bolus injection into the radial cutaneous vein.

3. Anesthesia and Catheterization:

  • Anesthesia is induced with propofol and maintained with 2% isoflurane.

  • A central venous catheter is placed in the jugular vein for blood sampling.

4. Blood Sample Collection:

  • Pre-dose: A 3 mL blood sample is collected before drug administration.

  • Post-dose: 2 mL blood samples are collected at 5, 10, 15, 30, 60, 90, 120, 150, 180, 240, 300, 360, 540, 720, and 1440 minutes after injection.

  • Processing: Blood samples are allowed to coagulate and then centrifuged at 1,300 x g for 10 minutes to separate the serum.

  • Storage: Serum samples are stored at -80°C until analysis.

5. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • To 200 µL of serum, add 200 µL of an internal standard solution (e.g., Flomoxef sodium at 1 µg/mL).

    • Add 100 µL of 20% sulfosalicylic acid, vortex for 30 seconds, and centrifuge at 12,000 x g for 5 minutes.

    • Mix 250 µL of the supernatant with 250 µL of 100 mM acetic acid solution.

    • Perform solid-phase extraction using an Oasis HLB cartridge.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of ammonium acetate and methanol.

    • Detection: UV detection at an appropriate wavelength.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: General Protocol for Intravenous Administration in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

2. Drug Administration:

  • Formulation: this compound dissolved in a sterile, physiologically compatible vehicle (e.g., 0.9% saline). The solution should be warmed to body temperature.

  • Dose: To be determined by the researcher.

  • Route of Administration: Intravenous (IV) injection into the lateral tail vein.

  • Procedure:

    • Restrain the rat in a suitable device.

    • Warm the tail to dilate the veins.

    • Disinfect the injection site with 70% alcohol.

    • Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.

    • Apply gentle pressure to the injection site after removing the needle.

Protocol 3: General Protocol for Blood Sample Collection in Rats

1. Serial Blood Sampling (Tail Vein):

  • Procedure:

    • Warm the rat's tail to increase blood flow.

    • Make a small incision in the lateral tail vein with a sterile scalpel or needle.

    • Collect blood (typically 50-100 µL) into a capillary tube or pipette.

    • Apply pressure to the site to stop the bleeding.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) post-dose.

2. Terminal Blood Collection (Cardiac Puncture):

  • Procedure:

    • Anesthetize the rat deeply.

    • Insert a 23-25 gauge needle attached to a syringe into the heart through the diaphragm.

    • Withdraw blood slowly.

  • Note: This is a terminal procedure and should only be performed at the final time point.

Protocol 4: General Protocol for Intravenous Administration in Mice

1. Animal Model:

  • Species: C57BL/6 or BALB/c mice.

  • Weight: 20-30 g.

2. Drug Administration:

  • Formulation: this compound in a sterile vehicle.

  • Dose: To be determined by the researcher.

  • Route of Administration: IV injection into the lateral tail vein.

  • Procedure:

    • Use a mouse restrainer.

    • Warm the tail to visualize the veins.

    • Inject using a 29-31 gauge needle.

Protocol 5: General Protocol for Blood Sample Collection in Mice

1. Serial Blood Sampling (Saphenous Vein):

  • Procedure:

    • Shave the area over the saphenous vein on the hind leg.

    • Apply gentle pressure above the knee to make the vein protrude.

    • Puncture the vein with a 25-27 gauge needle.

    • Collect blood (typically 20-50 µL) with a capillary tube.

    • Apply pressure to stop bleeding.

2. Terminal Blood Collection (Cardiac Puncture):

  • Procedure:

    • Follow the same procedure as for rats, using a smaller needle (25-27 gauge).

Visualizations

The following diagrams illustrate the experimental workflows for pharmacokinetic studies.

Experimental_Workflow_Dog cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Beagle Dogs) anesthesia Anesthesia & Catheterization animal_prep->anesthesia drug_admin IV Bolus Administration (40 mg/kg this compound) anesthesia->drug_admin blood_sampling Serial Blood Sampling (0-1440 min) drug_admin->blood_sampling sample_processing Serum Separation & Storage (-80°C) blood_sampling->sample_processing analysis HPLC Analysis sample_processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for a pharmacokinetic study of this compound in dogs.

General_Workflow_Rodent cluster_rodent_prep Preparation cluster_rodent_experiment Procedure cluster_rodent_analysis Analysis rodent_model Select Rodent Model (Rat or Mouse) iv_admin Intravenous Administration (Tail Vein) rodent_model->iv_admin drug_prep Prepare this compound Solution drug_prep->iv_admin serial_sampling Serial Blood Sampling (e.g., Saphenous/Tail Vein) iv_admin->serial_sampling terminal_sampling Terminal Blood Collection (Cardiac Puncture) serial_sampling->terminal_sampling plasma_prep Plasma/Serum Processing serial_sampling->plasma_prep terminal_sampling->plasma_prep analytical_method Analytical Method (e.g., HPLC, LC-MS/MS) plasma_prep->analytical_method data_analysis Pharmacokinetic Modeling analytical_method->data_analysis

Caption: General workflow for a rodent pharmacokinetic study.

Application Note: Identification of Latamoxef Sodium Impurities using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium is a broad-spectrum oxacephem antibiotic.[1] Like other beta-lactam antibiotics, its chemical stability is a critical attribute for ensuring safety and efficacy.[1] During synthesis, storage, and administration, various impurities and degradation products can emerge, which may impact the drug's quality and potentially pose health risks.[1][2] Regulatory authorities mandate the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2]

This application note details a robust and sensitive method utilizing Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) for the separation and identification of impurities in commercial this compound.[3] The high resolution and mass accuracy of Q-TOF MS enable the confident determination of elemental compositions and the structural elucidation of unknown impurities.[4][5]

Experimental Protocols

Sample Preparation
  • Sample: Commercially available this compound for injection.

  • Solvent: Dissolve the sample in the initial mobile phase (10 mM ammonium acetate in 99:1 water:methanol) to a suitable concentration for LC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial to remove any particulate matter.

Forced Degradation Studies

To understand the degradation pathways and generate potential impurities, forced degradation studies are essential.[2][6]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and heat at 60°C for a specified duration. Neutralize the solution with 0.1 M sodium hydroxide before injection.[7]

  • Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide and keep at room temperature for a specified duration. Neutralize the solution with 0.1 M hydrochloric acid before injection.[7]

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified duration.[2][7]

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at a controlled temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase before analysis.[2]

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) in a photostability chamber.[2]

Liquid Chromatography (LC) Method

The chromatographic separation of this compound and its impurities is critical for accurate identification.[3]

ParameterCondition
Column Boston Green ODS-AQ C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase A 10 mM ammonium acetate in methanol (99:1, v/v)[3]
Mobile Phase B 10 mM ammonium acetate in methanol (70:30, v/v)[3]
Gradient Program A suitable gradient program should be developed to ensure the separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) Method

High-resolution mass spectrometry is employed for the identification and structural elucidation of the impurities.[3]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][8]
Mass Range m/z 100-1000
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Nebulizer Pressure 40 psi
Collision Energy A ramp of collision energies (e.g., 10-40 eV) should be used for MS/MS fragmentation.
Data Acquisition Full scan MS and targeted MS/MS (product ion scan)

Results and Discussion

A study successfully identified seventeen impurities in commercial this compound using the described LC-Q-TOF MS method.[3][8] The high mass accuracy of the Q-TOF instrument allowed for the determination of the molecular formulas of the impurities, and subsequent MS/MS fragmentation patterns were used to propose their structures.[3]

Identified Impurities in this compound
ImpurityMolecular FormulaMeasured m/zProposed Structure/Origin
Impurity 1C18H16N6O8S489.0826R-isomer of Latamoxef
Impurity 2C18H16N6O8S489.0826S-isomer of Latamoxef
Impurity 3C13H13N3O6308.0882Degradation Product
Impurity 4C13H15N3O7326.0988Degradation Product
Impurity 5C12H12N2O5265.0824Degradation Product
............
Impurity 17.........

(Note: This table is a representation of the types of data obtained. For a complete list and detailed structural information, refer to the original research publication.)[3]

Experimental Workflow

The overall workflow for the identification of this compound impurities is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification A This compound API / Drug Product B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Dissolution & Filtration A->C B->C D LC Separation (C18 Column, Gradient Elution) C->D E Q-TOF MS Detection (ESI+, Full Scan MS) D->E F MS/MS Fragmentation E->F G Accurate Mass Measurement & Molecular Formula Generation E->G H Fragment Ion Analysis & Structural Elucidation F->H G->H I Impurity Identification & Pathway Proposal H->I

Caption: Workflow for Latamoxef impurity identification.

Conclusion

The LC-Q-TOF MS method described provides a powerful tool for the comprehensive identification and characterization of impurities in this compound. The combination of high-resolution chromatographic separation and accurate mass spectrometry enables the detection and structural elucidation of both known and unknown related substances. This methodology is crucial for ensuring the quality, safety, and stability of this compound in a pharmaceutical development and manufacturing setting.

References

Preparing Stable Stock Solutions of Latamoxef Sodium for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed guidelines and protocols for the preparation of stable stock solutions of Latamoxef sodium, a broad-spectrum oxacephem antibiotic. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound is a synthetic, beta-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Accurate and consistent preparation of this compound solutions is fundamental for in vitro and in vivo studies. This document outlines the chemical properties, solubility, and stability of this compound and provides a detailed protocol for preparing stable stock solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₂₀H₁₈N₆Na₂O₉S
Molecular Weight 564.44 g/mol [3]
Appearance White to pale yellow powder
CAS Number 64953-12-4

Solubility of this compound

This compound exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the specific experimental requirements.

SolventSolubilityNotes
Water ≥ 50 mg/mL[2]Yields a clear to very slightly hazy, colorless to faint yellow solution.
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[3]Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3] Sonication may be required to aid dissolution.[1]
Phosphate-Buffered Saline (PBS), pH 7.4 ≥ 130 mg/mLSonication may be needed to achieve complete dissolution.[1]
Ethanol Insoluble[3]

Stability and Storage of this compound Solutions

Proper storage is critical to maintain the integrity and activity of this compound solutions.

Solid Form

When stored as a dry powder, this compound is stable for at least four years at -20°C.[2]

Stock Solutions

For long-term storage, it is recommended to prepare concentrated stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureSolventDuration
-80°C DMSO or WaterUp to 6 months[1]
-20°C DMSO or WaterUp to 1 month[1]

Note: It is crucial to store solutions under nitrogen and away from moisture to prevent degradation.[1]

Working Solutions and Short-Term Stability

Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For in vivo experiments, it is advised to prepare fresh working solutions daily.[1]

The stability of beta-lactam antibiotics, including Latamoxef, in cell culture media at 37°C can be limited. Studies on other beta-lactams have shown half-lives ranging from as short as 2 hours to over 6 hours in various growth media.[1][2] This degradation can significantly impact the effective concentration of the antibiotic over the course of an experiment. Therefore, for multi-day in vitro assays, frequent replacement of the culture medium containing this compound is strongly recommended to maintain the desired concentration.

Experimental Protocols

Protocol for Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Sterilization (Optional but Recommended): For applications requiring sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Protocol for Preparation of a 50 mg/mL Stock Solution in Sterile Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.

  • Dissolution: Add the appropriate volume of sterile water to the tube. For a 50 mg/mL solution, add 1 mL of sterile water.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear to very slightly hazy and colorless to faint yellow.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Remember that aqueous solutions are less stable and should be used promptly after thawing.[2]

Visualized Workflows

The following diagrams illustrate the key workflows described in this document.

G Workflow for Preparation of this compound Stock Solution cluster_weighing 1. Weighing cluster_dissolution 2. Dissolution cluster_sterilization 3. Sterilization (Optional) cluster_storage 4. Aliquoting & Storage weigh Accurately weigh This compound powder add_solvent Add appropriate volume of chosen solvent (e.g., DMSO or Water) weigh->add_solvent mix Vortex thoroughly (Sonicate if necessary) add_solvent->mix filter Filter through a 0.22 µm sterile filter mix->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G Decision Logic for Solvent and Storage Selection start Start: Need Latamoxef Sodium Solution solvent_choice Choose Solvent start->solvent_choice experiment_type Experiment Type start->experiment_type dmso DMSO solvent_choice->dmso High Concentration water Water/PBS solvent_choice->water Aqueous System storage_duration Determine Storage Duration dmso->storage_duration water->storage_duration long_term Long-term (>1 month) storage_duration->long_term short_term Short-term (<1 month) storage_duration->short_term store_neg80 Store at -80°C long_term->store_neg80 store_neg20 Store at -20°C short_term->store_neg20 use_fresh Prepare Fresh Daily in_vitro In Vitro Cell Culture experiment_type->in_vitro in_vivo In Vivo experiment_type->in_vivo refresh_media Consider frequent media changes in_vitro->refresh_media in_vivo->use_fresh

Caption: Decision logic for solvent and storage selection.

References

Application Notes and Protocols: Latamoxef Sodium for Antibacterial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[4] This disruption of the cell wall integrity leads to bacterial cell lysis and death. A notable feature of Latamoxef is its stability against many β-lactamase enzymes produced by resistant bacteria, enhancing its efficacy.[5][6]

These application notes provide detailed protocols for utilizing this compound in common antibacterial screening assays: the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test.

Mechanism of Action

This compound, like other β-lactam antibiotics, interferes with the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are essential for the cross-linking of peptidoglycan chains, a critical component for maintaining the structural integrity of the bacterial cell wall. By inhibiting PBPs, Latamoxef prevents the formation of these cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.

cluster_bacterium Bacterial Cell Latamoxef Latamoxef PBPs Penicillin-Binding Proteins (PBPs) Latamoxef->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Essential for Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to weakened cell wall

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound exhibits a broad spectrum of antibacterial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Latamoxef against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Gram-Negative Bacteria
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-0.125 - 0.5[1]
Klebsiella pneumoniae-≤ 0.5[1]
Pseudomonas aeruginosa8 - 32[1]≥ 64[1]
Enterobacter aerogenes-1.56
Serratia marcescens-> 6.25
Proteus mirabilis-< 3.13
Proteus vulgaris-< 3.13
Gram-Positive Bacteria
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus-4 - 16[1]
Staphylococcus epidermidis-50
Streptococcus pneumoniae-1 - 3[1]
Streptococcus pyogenes-1 - 3[1]
Enterococcus faecalis-> 64

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Prep_Latamoxef Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Latamoxef in Microplate Prep_Latamoxef->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Microplate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in the appropriate broth (e.g., MHB) to achieve a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).

    • Dilute the adjusted bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microplate Setup and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of this compound to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Include a positive control (broth with bacterial inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Zone of Inhibition Assay (Disk Diffusion Method)

This protocol describes the Kirby-Bauer disk diffusion method to qualitatively assess the susceptibility of bacteria to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile saline (0.85% NaCl) or PBS

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol Workflow:

Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate MHA Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Prep_Disks Prepare and Apply Latamoxef-impregnated Disks Inoculate_Plate->Prep_Disks Incubate Incubate at 35°C ± 2°C for 18-24 hours Prep_Disks->Incubate Measure_Zones Measure the Diameter of the Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results based on Zone Diameter Measure_Zones->Interpret_Results

Caption: Workflow for the Zone of Inhibition assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC assay protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation and Application of Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile filter paper disks with a defined volume of the this compound solution (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk).

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the Latamoxef-impregnated disks onto the inoculated surface of the agar plate. Gently press the disks to ensure complete contact with the agar.

    • Place disks at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound. The results are typically interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing the zone diameters to established clinical breakpoints.

Stability and Storage

  • Solid Form: this compound in solid form is stable for at least 4 years when stored at -20°C.

  • Stock Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen and away from moisture to prevent repeated freeze-thaw cycles.[7] Studies have shown that Latamoxef is relatively stable in Mueller-Hinton broth when stored at -70°C.

References

Application Notes and Protocols for Latamoxef Sodium in Anaerobic Bacterial Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, a synthetic oxa-β-lactam antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[3][4][5] A notable characteristic of Latamoxef is its stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics. This attribute makes it a valuable tool in anaerobic bacteriology for susceptibility testing and as a selective agent in culture media. These application notes provide detailed protocols and data for the utilization of this compound in anaerobic bacterial culture studies.

Data Presentation: In Vitro Activity of this compound Against Anaerobic Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically significant anaerobic bacteria. This data is crucial for determining appropriate concentrations for susceptibility testing and for the formulation of selective media.

Anaerobic BacteriaMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis group
Bacteroides fragilis10-32[6][7]
Bacteroides vulgatus---[8]
Bacteroides thetaiotaomicron---[8]
Bacteroides ovatus---[8]
Clostridium species
Clostridium perfringens---[1]
Clostridium difficileModerately susceptible--[9][10]
Other Anaerobes
Fusobacterium nucleatum---[3]
Peptostreptococcus species---[1]
Prevotella species---

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate where specific data was not available in the cited literature.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound for Anaerobic Bacteria by Agar Dilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[6][11][12]

Materials:

  • This compound powder, analytical grade

  • Anaerobic culture medium (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood)

  • Sterile petri dishes

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Bacterial strains to be tested

  • Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[13]

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards

  • Inoculator (e.g., Steers replicator)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Agar Plates with this compound:

    • Prepare the anaerobic agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 48-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile water.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL). Also, prepare a control plate with no antibiotic.

    • Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • From a 24-48 hour pure culture of the anaerobic bacterium, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Plates:

    • Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inocula to dry completely.

    • Place the plates in an anaerobic environment (e.g., an anaerobic chamber or jar) immediately after inoculation.

    • Incubate at 35-37°C for 42-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, including a faint haze or a single colony.

Protocol 2: Preparation of Selective Anaerobic Medium Containing this compound

This protocol describes the preparation of a selective medium for the isolation of specific anaerobic bacteria that are resistant to this compound.

Materials:

  • Basal anaerobic medium (e.g., Schaedler Agar, Wilkins-Chalgren Agar)

  • This compound

  • Supplements as required for the target organism (e.g., blood, vitamin K₁, hemin)

  • Sterile containers

  • Autoclave

Procedure:

  • Prepare Basal Medium:

    • Prepare the basal anaerobic medium according to the manufacturer's instructions.

    • Sterilize by autoclaving.

  • Prepare this compound Solution:

    • Prepare a filter-sterilized stock solution of this compound at a concentration that, when added to the medium, will result in the desired final selective concentration. The appropriate concentration will depend on the target organism and should be determined from MIC data.

  • Aseptically Add Supplements and this compound:

    • Cool the sterilized basal medium to 48-50°C.

    • Aseptically add any required supplements (e.g., laked blood, vitamin K₁, hemin).

    • Aseptically add the filter-sterilized this compound solution to the molten agar to achieve the final desired concentration. Mix gently but thoroughly.

  • Pour Plates:

    • Pour the supplemented and selective medium into sterile petri dishes and allow them to solidify.

  • Quality Control:

    • Perform quality control by inoculating a plate with a known susceptible organism to ensure the inhibitory action of the antibiotic and with a known resistant organism to ensure its ability to grow.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

cluster_0 Bacterial Cell Exterior cluster_1 Periplasmic Space / Cell Wall cluster_2 Bacterial Cytoplasm Latamoxef Latamoxef PBP Penicillin-Binding Proteins (PBPs) Latamoxef->PBP Binds to and inactivates Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes Inhibited_Transpeptidation Inhibited_Transpeptidation PBP->Inhibited_Transpeptidation Inhibition leads to Stable_Cell_Wall Stable_Cell_Wall Transpeptidation->Stable_Cell_Wall Forms Cell_Wall_Synthesis Peptidoglycan Precursor Synthesis Cell_Wall_Synthesis->Transpeptidation Provides precursors Weakened_Cell_Wall Weakened_Cell_Wall Inhibited_Transpeptidation->Weakened_Cell_Wall Results in Cell_Lysis Cell_Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of Latamoxef action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination by Agar Dilution

A Prepare Latamoxef Stock Solution B Prepare Serial Dilutions of Latamoxef A->B D Add Latamoxef Dilutions to Molten Agar B->D C Prepare and Cool Anaerobic Agar C->D E Pour Agar Plates D->E G Inoculate Plates with Test Organisms E->G F Prepare Bacterial Inoculum (0.5 McFarland) F->G H Incubate in Anaerobic Conditions (48h) G->H I Read Plates and Determine MIC H->I

Caption: Workflow for determining the MIC of this compound.

References

Application Notes and Protocols: Evaluation of Latamoxef Sodium against ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

The emergence and global dissemination of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a formidable challenge in clinical therapeutics. These organisms produce enzymes that mediate resistance to most penicillins and cephalosporins, limiting treatment options. Latamoxef (Moxalactam), an oxacephem antibiotic, has demonstrated stability against many β-lactamases, including some ESBLs, making it a subject of renewed interest for treating infections caused by these multidrug-resistant pathogens.[1]

These application notes provide detailed protocols for the in vitro evaluation of Latamoxef sodium's efficacy against ESBL-producing Enterobacteriaceae, including methodologies for determining minimum inhibitory concentrations (MIC) and disk diffusion susceptibility testing.

Important Note on Clinical Breakpoints: As of the latest reviews, specific clinical breakpoints for Latamoxef (Moxalactam) for Enterobacteriaceae have been removed from the Clinical and Laboratory Standards Institute (CLSI) M100 documents.[2][3] Furthermore, Latamoxef is not currently listed in the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables.[4][5][6] Therefore, the results of the following protocols should be interpreted for research and investigational purposes only. The use of pharmacokinetic/pharmacodynamic (PK/PD) derived breakpoints may be considered for a more nuanced interpretation of in vitro activity.[7]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Latamoxef against various ESBL-producing Enterobacteriaceae, adapted from a 2014 study. This data highlights the potent in vitro activity of Latamoxef against a range of clinical isolates.

OrganismNumber of IsolatesESBL Genotype(s)Latamoxef MIC₅₀ (µg/mL)Latamoxef MIC₉₀ (µg/mL)Latamoxef MIC Range (µg/mL)
Escherichia coli134SHV, TEM, CTX-M0.2510.06 - 8
Klebsiella pneumoniae69SHV, TEM, CTX-M0.580.12 - 32
Enterobacter cloacae11SHV, TEM, CTX-M4640.25 - 128
Proteus mirabilis10SHV, TEM, CTX-M0.250.50.12 - 0.5
Klebsiella oxytoca10SHV, TEM, CTX-M0.250.50.12 - 1

Data adapted from "Potent antibacterial activities of latamoxef (moxalactam) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation" (2014).[1][8]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.

a. Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • ESBL-producing Enterobacteriaceae isolates

  • Quality control strains: Escherichia coli ATCC® 25922™, Klebsiella pneumoniae ATCC® 700603™ (ESBL-positive)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Validate the results by ensuring the growth control is turbid, the sterility control is clear, and the MICs for the quality control strains are within their acceptable ranges.

Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

a. Materials:

  • Latamoxef (Moxalactam) 30 µg disks[9]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • ESBL-producing Enterobacteriaceae isolates

  • Quality control strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Protocol Steps:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply a Latamoxef 30 µg disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Since there are no current CLSI or EUCAST breakpoints, the zone diameters should be recorded and used for comparative analysis rather than categorical interpretation (Susceptible/Intermediate/Resistant).

Phenotypic Confirmatory Test for ESBL Production

This test is crucial to confirm the ESBL phenotype of the test isolates.

a. Materials:

  • Cefotaxime (30 µg) and Ceftazidime (30 µg) disks

  • Cefotaxime/Clavulanic acid (30/10 µg) and Ceftazidime/Clavulanic acid (30/10 µg) disks

  • MHA plates

b. Protocol Steps:

  • Inoculation:

    • Inoculate an MHA plate with the test organism as for a standard disk diffusion test.

  • Disk Placement:

    • Place a cefotaxime disk and a cefotaxime/clavulanic acid disk on the agar, ensuring they are at least 20-30 mm apart.

    • Similarly, place a ceftazidime disk and a ceftazidime/clavulanic acid disk.

  • Incubation and Interpretation:

    • Incubate as described above.

    • A ≥ 5 mm increase in the zone of inhibition for either cephalosporin in combination with clavulanic acid compared to the zone of the cephalosporin alone is a positive result, confirming ESBL production.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_confirm ESBL Confirmation Isolate ESBL-producing Enterobacteriaceae Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Isolate->Inoculum ConfirmTest Perform Phenotypic Confirmatory Test (e.g., Combination Disk Test) Isolate->ConfirmTest QC Quality Control Strains (e.g., ATCC 25922, ATCC 700603) QC->Inoculum InoculateMIC Inoculate Plates with Standardized Inoculum Inoculum->InoculateMIC InoculateDisk Inoculate Mueller-Hinton Agar Plate Inoculum->InoculateDisk PreparePlates Prepare Serial Dilutions of Latamoxef in 96-well Plates PreparePlates->InoculateMIC IncubateMIC Incubate at 35°C for 16-20 hours InoculateMIC->IncubateMIC ReadMIC Read and Record MIC IncubateMIC->ReadMIC PlaceDisk Apply 30 µg Latamoxef Disk InoculateDisk->PlaceDisk IncubateDisk Incubate at 35°C for 16-20 hours PlaceDisk->IncubateDisk ReadZone Measure and Record Zone Diameter (mm) IncubateDisk->ReadZone

Caption: Experimental workflow for susceptibility testing of this compound.

ESBL_Resistance_Mechanism cluster_genetic Genetic Basis of ESBL Production cluster_cellular Cellular Action and Resistance Plasmid Plasmid Carries blaESBL genes (e.g., blaCTX-M, blaSHV, blaTEM) blaESBL blaESBL Gene Encodes for ESBL enzyme MGE Mobile Genetic Elements e.g., ISEcp1, IS26, Transposons Promoter {Promoter Region} MGE->Promoter Provides promoter for blaESBL expression Transcription Transcription blaESBL->Transcription Promoter->blaESBL Initiates Transcription Translation Translation Transcription->Translation ESBL_Enzyme {ESBL Enzyme|Hydrolyzes β-lactam ring} Translation->ESBL_Enzyme Hydrolysis {Latamoxef Inactivation} ESBL_Enzyme->Hydrolysis Hydrolysis Latamoxef {Latamoxef|Binds to Penicillin-Binding Proteins (PBPs)} PBP {PBP|Target site for β-lactams} Latamoxef->PBP Inhibition Latamoxef->Hydrolysis CellWall {Bacterial Cell Wall Synthesis|Inhibited} PBP->CellWall Hydrolysis->PBP Prevents Inhibition

Caption: Genetic regulation and mechanism of ESBL-mediated resistance.

References

Troubleshooting & Optimization

Troubleshooting inconsistent MIC results with Latamoxef sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Latamoxef sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Latamoxef, also known as Moxalactam, is a synthetic oxa-beta-lactam antibiotic.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, which ultimately leads to cell lysis and death.[1] Specifically, Latamoxef targets and acylates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1] Its molecular structure provides stability against many beta-lactamase enzymes produced by resistant bacteria.[1][2]

Q2: What are the expected MIC ranges for Latamoxef against common bacteria?

The MIC values for Latamoxef can vary depending on the bacterial species and strain. Below is a summary of reported MIC90 values (the concentration required to inhibit 90% of isolates) for several clinically relevant bacteria.

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli0.125 - 0.5[3]
Klebsiella pneumoniae≤ 0.5[3]
Staphylococcus aureus4 - 16[3]
Methicillin-resistantS. aureus (MRSA)> 64[3]
Streptococcus pneumoniae1 - 3[3]
Streptococcus pyogenes1 - 3[3]
Enterococci≥ 64[3]
Pseudomonas aeruginosa≥ 64[3]

Note: These values are for reference only and may not reflect the results in your specific experiments.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC results can be a significant source of frustration in the laboratory. This guide addresses common causes of variability and provides actionable solutions.

Q3: My MIC values for Latamoxef are fluctuating between replicates. What could be the cause?

Inconsistent results across replicates often point to issues with the experimental setup or the reagents.[4]

  • Inadequate Homogenization: The antimicrobial substance may not be well-homogenized in the dilution series.[4] Ensure thorough mixing at each dilution step.

  • Inoculum Variability: The number of bacteria introduced into each well can impact the MIC.[5] Ensure your inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect results. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile media.

Q4: I'm observing a gradual decrease in inhibition across my dilution series, rather than a sharp cutoff point. Why is this happening?

This phenomenon, often described as a "trailing effect," can be caused by several factors:

  • Antibiotic Stability: Beta-lactam antibiotics can be unstable in culture media, degrading over the course of the incubation period.[6] Latamoxef has a reported half-life of 8 hours in serum at 37°C, indicating potential for significant degradation during a 16-20 hour MIC assay.[1] This degradation can lead to partial growth at concentrations that were initially inhibitory.

  • Media Composition: The pH and composition of the culture medium can affect the stability and activity of the antibiotic.[5][6] Standardized media like cation-adjusted Mueller-Hinton Broth (CAMHB) are recommended for consistency.[1][7]

  • Inoculum Density: A high inoculum density can overwhelm the antibiotic, leading to breakthrough growth.[5] Strict adherence to inoculum preparation protocols is essential.

Q5: My Latamoxef MIC results are consistently higher than published values. What should I investigate?

If your observed MICs are consistently elevated, consider the following:

  • Latamoxef Potency and Storage: Ensure the this compound salt is stored correctly and has not expired. The potency of the antibiotic powder is a critical factor.

  • Preparation of Stock Solutions: Errors in weighing the antibiotic powder or in the initial dilution steps can lead to inaccurate concentrations in your assay.

  • Bacterial Strain: The specific strain of bacteria you are testing may have intrinsic or acquired resistance mechanisms not present in the reference strains.[5]

  • Testing Methodology: Variations in testing methods (e.g., broth microdilution vs. agar dilution) can yield different results.[5][8] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for comparability.[5]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Latamoxef Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 100 µL of the Latamoxef stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except for a sterility control well).

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.[1]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Latamoxef Stock Solution plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for a standard broth microdilution MIC assay.

Troubleshooting_MIC cluster_causes Potential Causes cluster_solutions1 Solutions for Replicate Variability cluster_solutions2 Solutions for Gradual Inhibition cluster_solutions3 Solutions for High MICs start Inconsistent MIC Results cause1 Replicate Variability? start->cause1 cause2 Gradual Inhibition? start->cause2 cause3 High MICs vs. Published? start->cause3 sol1a Ensure Homogenization cause1->sol1a sol1b Standardize Inoculum cause1->sol1b sol1c Use Inner Wells cause1->sol1c sol2a Check Antibiotic Stability cause2->sol2a sol2b Use Standardized Media (CAMHB) cause2->sol2b sol2c Verify Inoculum Density cause2->sol2c sol3a Verify Latamoxef Potency/ Storage cause3->sol3a sol3b Check Stock Solution Prep cause3->sol3b sol3c Confirm Bacterial Strain ID/ Resistance Profile cause3->sol3c

Caption: Troubleshooting logic for inconsistent Latamoxef MIC results.

References

Technical Support Center: Latamoxef Sodium Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Latamoxef sodium degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound, an oxacephem antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Key degradation routes include:

  • Hydrolysis: This is a major degradation pathway for β-lactam antibiotics like Latamoxef.[1] It can occur under both acidic and basic conditions, leading to the opening of the β-lactam ring. This results in the formation of inactive ring-opened products. Desacetyl-type hydrolysis products are also commonly observed.

  • Epimerization: Isomerization at certain chiral centers of the molecule, such as at C-3, can lead to the formation of stereoisomers or epimers.

  • Oxidation: The molecule can be susceptible to oxidative degradation, which may involve the side chains and result in various cleavage products.

  • Photodegradation: Exposure to light can also induce degradation, although specific photolytic degradation products for this compound are not extensively documented in publicly available literature.

Q2: What are the typical impurities found in this compound?

A2: Impurities in this compound can originate from the manufacturing process or from degradation during storage. Commonly observed related compounds and their typical ranges include:

  • Desacetyl-type hydrolysis product: 0.1% to 0.3%

  • C-3 epimer or stereoisomer: 0.05% to 0.2%

  • Ring-opened hydrolysis products: 0.1% to 0.4%

  • Minor oxidative or side-chain cleavage products: typically below 0.2%

For quality control, individual unspecified impurities are often limited to not more than 0.2% to 0.5% by weight, with total related compounds not exceeding 1.0% by weight.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound and its degradation products. For structural elucidation and identification of unknown impurities, hyphenated techniques are indispensable:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for identifying degradation products by providing molecular weight and fragmentation data. LC-Q-TOF (Liquid Chromatography-Quadrupole Time-of-Flight) MS, in particular, offers high-resolution mass data for accurate mass determination and elemental composition prediction.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.

Troubleshooting Guides

HPLC Analysis Issues

Problem 1: I am seeing a new, unexpected peak in my chromatogram after subjecting this compound to acidic stress.

  • Possible Cause: This is likely a degradation product formed due to acid hydrolysis. The β-lactam ring is susceptible to cleavage under acidic conditions.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: If your HPLC is connected to a mass spectrometer, determine the molecular weight of the new peak. A significant mass increase could indicate hydrolysis (addition of a water molecule).

    • Compare with Control: Ensure the peak is absent in your unstressed control sample.

    • Literature Review: Compare the retention time and mass spectral data with any known degradation products of Latamoxef or similar cephalosporins reported in the literature.

    • Forced Degradation Matrix: Verify if this peak appears consistently under acidic stress and not under other conditions (e.g., oxidative, thermal) to confirm the degradation pathway.

Problem 2: My this compound peak area is decreasing over time in my stability samples, but I am not seeing any major degradation peaks.

  • Possible Causes:

    • Formation of multiple minor degradation products: The degradation may be distributed among several small peaks that are difficult to distinguish from the baseline noise.

    • Formation of non-UV active products: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Precipitation: The degradation products or the drug itself may be precipitating out of the solution.

    • Adsorption: The analyte or degradants might be adsorbing to the sample vial or container surfaces.

  • Troubleshooting Steps:

    • Mass Balance Calculation: Calculate the mass balance by summing the peak area of the main peak and all observed impurity peaks. A significant deviation from 100% suggests the presence of undetected products.

    • Use of a Universal Detector: If available, re-analyze the samples using a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.

    • Visual Inspection: Visually inspect your sample vials for any precipitation.

    • Solubility Check: Ensure the solvent system used for the stability study maintains the solubility of both the parent drug and potential degradation products.

Problem 3: I am observing poor peak shape (e.g., tailing, fronting) for this compound or its degradation products.

  • Possible Causes:

    • Column Overload: Injecting too high a concentration of the sample.

    • Secondary Interactions: Interactions between the analytes and the stationary phase (e.g., silanol interactions).

    • Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analytes.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the injected sample.

    • Modify Mobile Phase:

      • Adjust the pH of the mobile phase.

      • Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing from silanol interactions.

      • Change the organic modifier or its ratio.

    • Check the Column: Flush the column or try a new column to see if the peak shape improves.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-MS Method

The following method is a starting point for the analysis of this compound and its degradation products, based on published literature.[2]

  • Column: Boston Green ODS-AQ C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in 99:1 (v/v) Water:Methanol

  • Mobile Phase B: 10 mM Ammonium Acetate in 70:30 (v/v) Water:Methanol

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-30 min: 0-20% B

    • 30-45 min: 20-50% B

    • 45-50 min: 50-100% B

    • 50-60 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI positive mode)

Quantitative Data

Specific quantitative data from forced degradation studies of this compound are not extensively available in the public domain. The table below is a template illustrating how such data would be presented. The values are hypothetical and for illustrative purposes only.

Stress ConditionDuration (hours)This compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl at 60°C2485.25.8 (Ring-opened)2.1 (Epimer)14.8100.0
0.1 M NaOH at RT478.512.3 (Ring-opened)3.5 (Side-chain cleavage)21.5100.0
3% H₂O₂ at RT2492.14.2 (Oxidized product)Not Detected7.9100.0
Heat at 60°C16895.81.5 (Epimer)0.9 (Desacetyl)4.2100.0
Photolytic-98.2Not DetectedNot Detected1.8100.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress Conditions base Base Hydrolysis (0.1 M NaOH, RT) prep->base Apply Stress Conditions oxid Oxidation (3% H2O2, RT) prep->oxid Apply Stress Conditions therm Thermal (60°C) prep->therm Apply Stress Conditions hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples char Characterization of Degradation Products (MS/MS, NMR) hplc->char Identify Unknowns degradation_pathways cluster_products Degradation Products latamoxef This compound hydrolysis Ring-Opened Hydrolysis Products latamoxef->hydrolysis Acid/Base Hydrolysis epimer Epimers latamoxef->epimer Isomerization oxidation Oxidative Cleavage Products latamoxef->oxidation Oxidizing Agents

References

How to prevent Latamoxef sodium precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Latamoxef sodium in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a broad-spectrum oxacephem antibiotic. It is known to be soluble in water.[1][2] Quantitative data from various suppliers indicates solubility in water at approximately 50-100 mg/mL and in DMSO at concentrations ranging from 5 mg/mL to 100 mg/mL.[3][4] It is insoluble in ethanol.[3]

Q2: What are the common causes of this compound precipitation in culture media?

Precipitation of this compound in culture media can be attributed to several factors, which are common for many compounds used in cell culture:

  • "Salting Out" Effect: When a concentrated stock solution of this compound, especially if prepared in an organic solvent, is added to the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[5]

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.[6]

  • pH of the Medium: The pH of the culture medium can affect the stability and solubility of this compound. As a beta-lactam antibiotic, its stability can be pH-dependent.[5]

  • Temperature: Temperature shifts can influence the solubility of media components and the stability of the antibiotic.[4] While Latamoxef is stable at -20°C in solution, its half-life in serum at 37°C is approximately 8 hours.[3]

  • Interactions with Media Components: Although one study suggests that the type of medium does not alter Latamoxef's activity, the potential for interactions with salts and other components in complex media always exists and can lead to precipitation.[4][7]

Q3: Is it better to prepare a stock solution of this compound in water or DMSO?

There is conflicting information regarding the stability of this compound in DMSO. One source suggests it is unstable in DMSO and methanol solutions[1], while several suppliers provide high solubility data in DMSO and recommend it for stock solutions.[3][4] Given that this compound is highly soluble in water[2], preparing a fresh stock solution in sterile water or phosphate-buffered saline (PBS) is the most conservative approach to avoid potential solvent-related instability or toxicity. However, if a DMSO stock is necessary, it is crucial to use a low concentration (typically <0.5%) in the final culture volume to minimize potential cell toxicity.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[3] Once in solution, it should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[7] Aqueous solutions are less stable and it is often recommended not to store them for more than a day.[4]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.

Observed Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the culture medium. "Salting Out" Effect / Localized High Concentration 1. Pre-warm the culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution drop-wise while gently swirling the medium to ensure rapid and even distribution. 3. Consider preparing a more dilute stock solution to reduce the solvent concentration shock.
Precipitate appears over time in the incubator. Exceeded Solubility Limit at 37°C / Instability 1. The concentration of this compound in the medium may be too high for sustained solubility at 37°C. Perform a dose-response (kill curve) experiment to determine the minimum effective concentration for your cell line and use the lowest effective dose. 2. The compound may be degrading over time, with the degradation products being less soluble. Consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
Precipitate is observed in freshly prepared medium containing this compound. Interaction with Media Components / pH Issues 1. Ensure all media components are fully dissolved before adding this compound. 2. Check the pH of your final prepared medium. If it has shifted significantly from the expected physiological range (typically 7.2-7.4), this could affect solubility.
Precipitate is seen after thawing a pre-made this compound-containing medium. Freeze-Thaw Instability It is generally not recommended to freeze culture medium after the addition of antibiotics or other labile supplements. Prepare fresh medium for each experiment.[8]

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilitySource(s)
Water50 - 100 mg/mL[2][3]
DMSO5 - 100 mg/mL[3][4]
EthanolInsoluble[3]

Table 2: Stability of this compound in Solution

ConditionHalf-life / StabilitySource(s)
In Serum at 37°C~ 8 hours[3]
In Buffered Saline at 37°CMore stable than in serum[2]
Frozen Stock Solution (-20°C)Up to 1 month[7]
Frozen Stock Solution (-80°C)Up to 6 months[7]
Aqueous Solution (Refrigerated)Recommended for use within 24 hours[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized, and filtered water (cell culture grade)

  • Sterile conical tubes (1.5 mL or 15 mL)

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mg/mL stock, you would weigh 10 mg for each 1 mL of solvent.

  • Add the appropriate volume of sterile water to the conical tube containing the powder.

  • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Determining the Optimal Concentration of this compound (Kill Curve Assay)

This experiment is crucial to determine the minimum concentration of this compound required to kill your specific non-resistant cell line, which helps in preventing the use of excessively high and potentially precipitating concentrations.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 24-well or 96-well cell culture plates

  • Trypan blue or another viability dye

  • Hemocytometer or automated cell counter

Procedure:

  • Plate your cells at a density that will not reach full confluency before the end of the experiment (typically 20-30% confluency to start).

  • Allow the cells to adhere and resume proliferation overnight.

  • The next day, prepare a series of dilutions of your this compound stock solution in complete culture medium. A typical range to test would be 0, 50, 100, 200, 400, 800, and 1600 µg/mL.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

  • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, debris).

  • Replace the medium with fresh medium containing the corresponding antibiotic concentrations every 2-3 days.

  • After 7-10 days, assess cell viability. This can be done by staining with Trypan blue and counting viable cells, or by using a metabolic assay like MTT.

  • The minimum effective concentration is the lowest concentration that results in complete cell death. This is the concentration you should use in your subsequent experiments.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Culture Medium q1 When did the precipitate appear? start->q1 immediate Potential Cause: 'Salting Out' or High Local Concentration q1->immediate Immediately upon adding stock overtime Potential Cause: Exceeded Solubility or Instability at 37°C q1->overtime Over time in incubator sol1 Solution: 1. Pre-warm medium. 2. Add stock drop-wise with swirling. 3. Use a more dilute stock. immediate->sol1 sol2 Solution: 1. Determine min. effective concentration (Kill Curve). 2. Replace medium every 24-48h. overtime->sol2 end_node Resolution: Clear Culture Medium sol1->end_node sol2->end_node StockPreparationWorkflow start Start: Prepare this compound Stock weigh Weigh this compound Powder (Sterile Conditions) start->weigh dissolve Dissolve in Sterile Water (e.g., 10 mg/mL) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node Stock Solution Ready for Use store->end_node

References

Reasons for loss of Latamoxef sodium activity during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the loss of Latamoxef sodium activity during storage. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on degradation pathways to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a decrease in the antibacterial activity of my this compound solution. What are the likely causes?

A1: Loss of this compound activity in solution is primarily due to chemical degradation. The two main degradation pathways are:

  • Hydrolysis: Like other β-lactam antibiotics, Latamoxef is susceptible to hydrolysis, where the β-lactam ring is opened, leading to an inactive product. This process is catalyzed by hydrogen and hydroxide ions.[1] In solid formulations, hydrolysis of the lactam ring is a recognized degradation pathway.[2]

  • Epimerization: this compound exists as a mixture of R- and S-epimers. In solution, these isomers can interconvert in a process called epimerization. The S-epimer is known to be less active than the R-epimer. This equilibrium is influenced by pH, with minimum epimerization occurring around pH 7.0.[1]

A less common pathway in solid amorphous formulations is decarboxylation .[2]

Q2: How should I store my this compound to minimize degradation?

A2: Proper storage is critical to maintaining the activity of this compound.

  • Solid Form: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent inactivation, avoid repeated freeze-thaw cycles.[3] For aqueous solutions, it is generally advised not to store them for more than a day.

Q3: My HPLC analysis shows two peaks for this compound, even in a freshly prepared solution. Is my product impure?

A3: Not necessarily. The two peaks likely represent the R- and S-epimers of Latamoxef. These two stereoisomers exist in equilibrium in solution, and their presence is expected.[1] The ratio of these epimers can be influenced by the pH of the solution.[1]

Q4: I'm conducting a stability study and my mass balance (the sum of the parent drug and all degradation products) is less than 100%. What could be the issue?

A4: A mass balance of less than 100% suggests that one or more degradation products are not being detected by your analytical method. This could be because the degradant lacks a chromophore that absorbs at the detection wavelength or it is not being retained on the HPLC column.[1]

Troubleshooting Tip: Use a photodiode array (PDA) detector to scan a range of wavelengths, which can help in identifying peaks that might be missed at a single wavelength.[1]

Degradation of this compound: A Summary

The degradation of this compound is influenced by several factors, primarily pH and temperature. The table below summarizes the key degradation pathways and the resulting products.

Degradation Pathway Description Influencing Factors Resulting Products Impact on Activity
Hydrolysis Cleavage of the β-lactam ring by water.[1]Acidic or basic conditions, presence of moisture.[4]Inactive open-ring products.[1]Complete loss of antibacterial activity.
Epimerization Interconversion between the R- and S-stereoisomers.[1]pH of the solution (equilibrium is pH-dependent).[1]S-epimer.Reduced antibacterial activity (S-epimer is less active).[1]
Decarboxylation Loss of a carboxyl group. This has been observed in amorphous solid formulations.[2]Temperature.[2]Decarboxylated derivative.Information on the specific activity of the decarboxylated product is limited.
Oxidation/Side-Chain Cleavage Minor degradation pathways that can occur under stress conditions.Presence of oxidizing agents.Various minor oxidative or side-chain cleavage products.[4]Likely loss or reduction of activity.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

G cluster_main Primary Degradation Pathways of this compound Latamoxef_R Latamoxef (R-Epimer) (Active) Latamoxef_S Latamoxef (S-Epimer) (Less Active) Latamoxef_R->Latamoxef_S Epimerization (Reversible) Hydrolyzed Hydrolyzed Product (Inactive, Open β-Lactam Ring) Latamoxef_R->Hydrolyzed Hydrolysis Decarboxylated Decarboxylated Product Latamoxef_R->Decarboxylated Decarboxylation (in amorphous solid state)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its degradation products. Method optimization is recommended for your specific instrumentation and experimental conditions.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, adjusted to pH 5.0 with acetic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using Mobile Phase A.[1]

Forced Degradation Study Workflow:

The following diagram outlines a typical workflow for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution stress Subject Aliquots to Stress Conditions start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc identify Identify and Characterize Degradation Products (e.g., LC-MS) hplc->identify validate Validate Method Specificity and Mass Balance identify->validate acid Acid Hydrolysis (e.g., 0.1 N HCl) base Base Hydrolysis (e.g., 0.1 N NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis light)

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Latamoxef Sodium for Effective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Latamoxef sodium for bacterial inhibition studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic oxa-β-lactam antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[3][6] Notably, Latamoxef's structure, which includes a 7-alpha-methoxy substituent, provides stability against many β-lactamase enzymes produced by resistant bacteria.[3]

Q2: What is the general spectrum of activity for this compound?

A2: this compound has a broad spectrum of activity against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] It demonstrates excellent activity against Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[7] Its activity against Gram-positive bacteria is generally weaker compared to cephalosporins.[6][7]

Q3: How should this compound be prepared and stored?

A3: For in vitro experiments, this compound can be dissolved in sterile water, 5% glucose injection, or 0.9% sodium chloride injection.[6] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1] It is advisable to prepare fresh working solutions for experiments and use them on the same day.[1] If storage is necessary, dissolved solutions can be kept in a refrigerator for up to 72 hours or at room temperature for up to 24 hours.[6]

Q4: What are some key factors that can influence the efficacy of this compound in experiments?

A4: Several factors can impact the effectiveness of this compound:

  • Bacterial Strain and Resistance: The presence of β-lactamases or alterations in penicillin-binding proteins can confer resistance.[3]

  • Inoculum Density: The concentration of bacteria used in susceptibility testing can affect the outcome.

  • Growth Medium: The composition of the culture medium can influence bacterial growth and antibiotic activity. Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly recommended for susceptibility testing.[3]

  • pH of the Medium: The pH of the experimental environment can affect the stability and activity of the antibiotic.

  • Presence of Other Substances: Components in the experimental setup could potentially interact with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low bacterial inhibition at expected concentrations. 1. Bacterial Resistance: The bacterial strain may be resistant to Latamoxef. 2. Degraded Antibiotic: Improper storage or handling of this compound may have led to its degradation. 3. Incorrect Concentration: Errors in calculating or preparing the dilutions. 4. High Inoculum Density: The bacterial load may be too high for the tested antibiotic concentration.1. Verify the susceptibility of your bacterial strain using a control sensitive strain. Consider molecular methods to check for resistance genes. 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions are maintained.[1] 3. Double-check all calculations and dilution steps. 4. Standardize your inoculum to a 0.5 McFarland standard.[3]
Precipitation of this compound in the culture medium. 1. Low Solubility: The concentration used may exceed the solubility limit in the specific medium. 2. Interaction with Medium Components: Certain components of the medium may cause precipitation.1. Consult the solubility information for this compound in your specific solvent.[8] If precipitation occurs, gentle heating and/or sonication may aid dissolution.[1] 2. Prepare a small test batch to check for compatibility with your specific culture medium before starting a large-scale experiment.
Inconsistent results between experiments. 1. Variability in Inoculum Preparation: Inconsistent bacterial densities will lead to variable results. 2. Slight Variations in Protocol: Minor deviations in incubation time, temperature, or reagent preparation. 3. Contamination: Contamination of cultures or reagents.1. Strictly adhere to a standardized protocol for inoculum preparation, such as using a 0.5 McFarland standard.[3][9] 2. Maintain a detailed and consistent experimental protocol. Ensure all equipment is calibrated. 3. Use aseptic techniques throughout the experiment and regularly check for contamination.
Unexpected side effects in animal studies (e.g., bleeding). Latamoxef has been associated with coagulation disorders and bleeding risks, potentially due to its N-methylthiotetrazole (NMTT) side chain which can interfere with vitamin K metabolism.[10][11][12][13]Closely monitor animals for any signs of bleeding. Consider co-administration of vitamin K to mitigate these effects.[13] Be aware that this was a factor in its withdrawal from some markets.[3]

Quantitative Data Summary

The following tables provide a summary of the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Latamoxef against Enterobacteriaceae

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli0.52
Klebsiella pneumoniae0.532

Data sourced from a study on bloodstream infection isolates.[3]

Table 2: In Vitro Activity of Latamoxef against Various Bacterial Groups

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-0.125 - 0.5
Klebsiella pneumoniae-≤ 0.5
Pseudomonas aeruginosa8 - 32≥ 64
Staphylococcus aureus-4 - 16
Streptococcus pneumoniae-1 - 3
Streptococcus pyogenes-1 - 3
Enterococci-≥ 64

Note: MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates.[7]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • This compound salt

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in an appropriate sterile solvent.

    • Perform serial two-fold dilutions of the Latamoxef stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range. Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).[3]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.[3]

Visualizations

latamoxef_mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Synthesis Peptidoglycan Synthesis PBP->Synthesis catalyzes Lysis Cell Lysis & Death Synthesis->CellWall maintains Latamoxef Latamoxef Sodium Latamoxef->PBP Inhibits

Caption: Mechanism of action of this compound.

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Dilutions 2. Prepare Serial Dilutions of Latamoxef in 96-well plate Inoculum->Dilutions Controls 3. Add Growth & Sterility Controls Dilutions->Controls Inoculate 4. Inoculate Wells with Bacteria Controls->Inoculate Incubate 5. Incubate at 35°C for 16-20h Inoculate->Incubate Read 6. Visually Inspect for Turbidity Incubate->Read Determine 7. Determine MIC (Lowest concentration with no growth) Read->Determine

Caption: Workflow for Broth Microdilution MIC Assay.

References

Technical Support Center: Managing the In Vitro Effects of Latamoxef Sodium on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential effects of Latamoxef sodium on eukaryotic cell viability in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum, synthetic oxa-β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall leads to bacterial cell lysis and death.[1]

Q2: I am observing unexpected cytotoxicity in my mammalian cell culture after treatment with this compound. Is this a known effect?

While the primary target of this compound is bacterial cell wall synthesis, some studies have shown that bactericidal antibiotics, including β-lactams, can have off-target effects on mammalian cells.[1][2][3] These effects can include mitochondrial dysfunction and the production of reactive oxygen species (ROS), which can lead to cellular damage.[1][2][3] However, specific cytotoxic concentrations (IC50 values) for this compound on various mammalian cell lines are not widely documented in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the cytotoxic potential of this compound in your specific cell line.

Q3: What are the potential mechanisms by which this compound could be affecting my cells' viability?

Based on the known effects of other β-lactam antibiotics, potential mechanisms for reduced cell viability include:

  • Mitochondrial Dysfunction: Some antibiotics can interfere with mitochondrial function, leading to a decrease in ATP production and an increase in oxidative stress.[1][2][3][4]

  • Induction of Apoptosis: Certain β-lactam antibiotics have been shown to induce apoptosis (programmed cell death) in mammalian cells.[5] This can be triggered by various cellular stresses, including DNA damage and mitochondrial dysfunction.

  • Cell Cycle Arrest: Some compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation and potentially triggering cell death.

Q4: How can I differentiate between apoptosis and necrosis in my this compound-treated cell culture?

Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical characteristics. You can differentiate between them using techniques such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Necrosis: Cells will be Annexin V negative and PI positive.

Q5: What concentrations of this compound are typically used in in vitro studies?

Concentrations of this compound used in in vitro antibacterial studies can vary widely depending on the bacterial species and the specific assay. For antibacterial susceptibility testing, concentrations can range from <1 µg/mL to over 64 µg/mL. When using this compound in a eukaryotic cell culture system, it is essential to establish a non-toxic concentration range for your specific cell line if the goal is to study its antibacterial effects in a co-culture model. If you are investigating the direct effects of Latamoxef on your mammalian cells, a wide range of concentrations should be tested to determine the dose-response relationship.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Cell Viability
Possible Cause Troubleshooting Step
Direct Cytotoxicity of this compound Perform a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 value of this compound for your specific cell line. Test a broad range of concentrations (e.g., 0.1 µM to 1 mM).
Contamination of Cell Culture Visually inspect the culture for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[6] Use antibiotic-free medium to rule out contamination as the source of cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve this compound is not exceeding a non-toxic level for your cells (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.
Incorrect Drug Concentration Verify the stock concentration of your this compound solution. Ensure proper dissolution and serial dilutions.
Cell Line Health Ensure your cells are healthy, in the logarithmic growth phase, and not at a high passage number before starting the experiment.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS or media.
Inconsistent Incubation Times Adhere to a strict timeline for drug treatment and assay procedures.
Reagent Preparation and Storage Prepare fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of stock solutions.

Quantitative Data Summary

ParameterPotential Effect of Bactericidal AntibioticsTypical AssayReference Range (Example)
Cell Viability (IC50) Dose-dependent decreaseMTT, MTS, CellTiter-GloHighly variable depending on cell line and compound (e.g., 1 µM - >1 mM)
Apoptosis Induction of apoptosisAnnexin V/PI StainingIncrease in Annexin V positive cells
Mitochondrial Membrane Potential (ΔΨm) Decrease (depolarization)JC-1, TMRE, TMRM stainingDecrease in red/green fluorescence ratio (JC-1) or fluorescence intensity (TMRE/TMRM)
Cell Cycle Arrest at G1, S, or G2/M phasePropidium Iodide staining and flow cytometryAccumulation of cells in a specific phase of the cell cycle

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle control and a no-treatment control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (including controls) for the chosen duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow_for_Cell_Viability_Assessment Experimental Workflow for Cell Viability Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates overnight_adhesion Allow cells to adhere overnight cell_seeding->overnight_adhesion treatment Treat cells with this compound overnight_adhesion->treatment drug_prep Prepare serial dilutions of this compound drug_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay annexin_v Perform Annexin V/PI Staining treatment->annexin_v cell_cycle Perform Cell Cycle Analysis treatment->cell_cycle read_absorbance Read absorbance (MTT) mtt_assay->read_absorbance flow_cytometry Analyze by flow cytometry annexin_v->flow_cytometry cell_cycle->flow_cytometry analyze_histograms Analyze cell cycle histograms flow_cytometry->analyze_histograms

Caption: Workflow for assessing the effects of this compound on cell viability.

Troubleshooting_Unexpected_Cell_Death Troubleshooting Unexpected Cell Death start Unexpected Cell Death Observed check_contamination Check for microbial contamination start->check_contamination contamination_present Contamination Present? check_contamination->contamination_present discard_culture Discard culture and decontaminate contamination_present->discard_culture Yes check_solvent Check solvent toxicity (vehicle control) contamination_present->check_solvent No end Optimize experimental conditions discard_culture->end solvent_toxic Solvent Toxic? check_solvent->solvent_toxic reduce_solvent Reduce solvent concentration solvent_toxic->reduce_solvent Yes dose_response Perform dose-response experiment (e.g., MTT assay) solvent_toxic->dose_response No reduce_solvent->end determine_ic50 Determine IC50 of this compound dose_response->determine_ic50 apoptosis_assay Investigate mechanism (e.g., Annexin V/PI) determine_ic50->apoptosis_assay apoptosis_assay->end

Caption: A logical flow for troubleshooting unexpected cell death in culture.

Apoptosis_Signaling_Pathways Potential Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases cellular_stress Cellular Stress (e.g., DNA damage, ROS) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) cellular_stress->bcl2_family mito_perm Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_perm cytochrome_c Cytochrome c Release mito_perm->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->executioner_caspases latamoxef This compound (potential trigger) latamoxef->cellular_stress apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Technical Support Center: Overcoming Latamoxef Sodium Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Latamoxef sodium and bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Latamoxef (or moxalactam) is a synthetic oxa-beta-lactam antibiotic.[1][2] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by acylating penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1][2] The 7-alpha-methoxy group in its structure provides stability against many beta-lactamase enzymes.[2]

Q2: What are the primary mechanisms by which bacteria develop resistance to Latamoxef?

Bacteria can develop resistance to Latamoxef through several mechanisms, and often a combination of these is required for clinically significant resistance.[3][4] The main mechanisms are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the Latamoxef molecule.[3][4]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as modifications to porin channels, which decrease the influx of Latamoxef into the cell.[3][4]

  • Target Modification: Changes in the structure of Penicillin-Binding Proteins (PBPs), which reduce the binding affinity of Latamoxef to its target.[3][4]

Q3: Is Latamoxef effective against bacteria that produce extended-spectrum β-lactamases (ESBLs)?

Latamoxef is known to be stable against many β-lactamases and has shown potent efficacy against ESBL-producing Enterobacteriaceae.[5][6] However, its inhibitory concentration (IC50) can vary depending on the specific type of β-lactamase. For example, while effective against extended-spectrum β-lactamases like TEM-3, TEM-5, and TEM-10, it is not an effective inhibitor of the conventional TEM-1 β-lactamase.[7]

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for Latamoxef against my bacterial strain.

  • Possible Cause 1: β-Lactamase Production. Your bacterial strain may be producing β-lactamases that degrade Latamoxef.

    • Troubleshooting Step: Perform a β-lactamase activity assay (see Experimental Protocols section). A positive result confirms the presence of these enzymes.

    • Solution: Consider using Latamoxef in combination with a β-lactamase inhibitor. While Latamoxef itself has some inhibitory properties against certain β-lactamases, a broader spectrum inhibitor like clavulanic acid could be used as a tool compound to confirm β-lactamase-mediated resistance in your experiments.[7]

  • Possible Cause 2: Reduced Outer Membrane Permeability. The bacterial strain may have altered its outer membrane, preventing Latamoxef from reaching its target in the periplasm. This is a known mechanism of resistance in species like Serratia marcescens.[3][4]

    • Troubleshooting Step: Conduct an outer membrane permeability assay (see Experimental Protocols section) to compare your strain to a susceptible control strain.

    • Solution: Overcoming permeability-based resistance can be challenging. Some research explores the use of outer membrane permeabilizers, though this is an area of active investigation. For experimental purposes, this finding itself is a significant characterization of your resistant strain.

  • Possible Cause 3: Altered Penicillin-Binding Proteins (PBPs). The PBPs in your strain may have mutations that reduce their affinity for Latamoxef.[3][4]

    • Troubleshooting Step: This typically requires more advanced techniques such as PBP binding assays or whole-genome sequencing to identify mutations in the genes encoding PBPs.

    • Solution: If PBP modification is the cause, Latamoxef may not be effective. Investigating alternative classes of antibiotics that do not target PBPs would be a logical next step in a drug discovery context.

Data Presentation

Table 1: In Vitro Activity of Latamoxef (Moxalactam) against Various Bacterial Groups This table summarizes the MIC50 and MIC90 values, which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.125-0.50.5
Klebsiella pneumoniae≤0.5≤0.5
Pseudomonas aeruginosa8-32≥64
Staphylococcus aureus4-16>64
Streptococcus pneumoniae1-31-3
Enterococci≥64≥64
Data sourced from a review on Latamoxef pharmacodynamics.[8]

Table 2: 50% Inhibitory Concentrations (IC50s) of Latamoxef against Specific Plasmid-Mediated β-Lactamases This table shows the concentration of Latamoxef required to inhibit the activity of specific β-lactamase enzymes by 50%.

β-Lactamase TypeLatamoxef IC50 (mg/L)
TEM-1> Highest Tested
TEM-3<0.2
TEM-5<0.2
TEM-10<0.2
Data sourced from an in-vitro evaluation of beta-lactamase inhibition.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[2]

  • Preparation of Latamoxef Stock Solution:

    • Dissolve this compound salt in an appropriate sterile solvent (e.g., DMSO or water).

    • Filter-sterilize the stock solution through a 0.22 µm filter. Aqueous solutions should be prepared fresh.[2]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Latamoxef stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of Latamoxef that completely inhibits visible bacterial growth (turbidity).[2]

Protocol 2: Colorimetric β-Lactamase Activity Assay

This protocol uses the chromogenic cephalosporin Nitrocefin, which changes color upon hydrolysis by β-lactamases.[9][10]

  • Sample Preparation:

    • Bacterial Culture: Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes). Resuspend the cell pellet in an appropriate assay buffer.

    • Cell Lysate: Sonicate the resuspended pellet on ice to release intracellular enzymes. Centrifuge to remove insoluble debris and collect the supernatant (lysate).[9]

  • Assay Procedure:

    • Add 1-50 µL of your sample (lysate or culture supernatant) to the wells of a 96-well plate.

    • Adjust the total volume in each well to 50 µL with β-Lactamase Assay Buffer.

    • Include a positive control (purified β-lactamase) and a negative control (buffer only).

    • Prepare a Reaction Mix containing Assay Buffer and Nitrocefin substrate according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement and Calculation:

    • Measure the absorbance at 490 nm (OD 490 nm) in kinetic mode at room temperature for 30-60 minutes, protected from light.[9][10]

    • Calculate the rate of Nitrocefin hydrolysis (ΔOD/ΔT) in the linear range of the reaction.

    • The activity of β-lactamase in the sample is proportional to this rate. A standard curve using hydrolyzed Nitrocefin can be used for quantification.[9]

Protocol 3: Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic regions of a damaged membrane.[11][12]

  • Preparation of Bacterial Suspension:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[13]

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • Assay Procedure:

    • Transfer the bacterial suspension to a fluorescence cuvette or a black 96-well plate.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • To disrupt the outer membrane (positive control), add a known permeabilizing agent like Polymyxin B and record the maximum fluorescence.

    • For your test, you can compare the baseline NPN uptake of your resistant strain to a susceptible strain. An intact outer membrane will exclude NPN, resulting in low fluorescence. A compromised or more permeable membrane will allow NPN to enter, leading to higher fluorescence.

  • Interpretation:

    • An increased baseline fluorescence in the resistant strain compared to the susceptible strain suggests a compromised or more permeable outer membrane. Conversely, if investigating a compound's ability to overcome resistance, an increase in fluorescence after adding the compound indicates it disrupts the outer membrane.

Visualizations

latamoxef_mechanism_of_action cluster_cell Bacterial Cell cluster_periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) CW Peptidoglycan Cell Wall PBP->CW Synthesis Blocked Latamoxef_in Latamoxef Latamoxef_in->PBP Binds to & Inhibits Lysis Cell Lysis and Death CW->Lysis Weakened Wall Leads to Latamoxef_out Latamoxef Latamoxef_out->Latamoxef_in Enters Cell

Caption: Mechanism of action for this compound.

resistance_troubleshooting_workflow start High Latamoxef MIC Observed q1 Is β-lactamase activity present? start->q1 beta_lactamase_pos Mechanism: Enzymatic Degradation q1->beta_lactamase_pos Yes q2 Is outer membrane permeability reduced? q1->q2 No beta_lactamase_pos->q2 Check for others permeability_pos Mechanism: Reduced Drug Influx q2->permeability_pos Yes pbp_mod Mechanism: Target Modification (PBP) q2->pbp_mod No / Unlikely multi_mech Multiple Mechanisms Likely Present permeability_pos->multi_mech Often combined

Caption: Workflow for troubleshooting Latamoxef resistance.

ampC_regulation_pathway cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBPs Muropeptides Muropeptide Fragments PBP->Muropeptides Stress leads to release of AmpG AmpG Permease Muropeptides->AmpG Transported by AmpR_inactive AmpR (Inactive) AmpG->AmpR_inactive Activates AmpR_active AmpR (Active) Transcription Factor AmpR_inactive->AmpR_active ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription BetaLactamase AmpC β-Lactamase ampC_gene->BetaLactamase Expression Latamoxef Latamoxef BetaLactamase->Latamoxef Degrades Latamoxef->PBP Inhibits

Caption: The AmpG-AmpR-AmpC β-lactamase induction pathway.

References

Impact of pH on Latamoxef sodium stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and antibacterial activity of Latamoxef sodium. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

This compound, like other β-lactam antibiotics, exhibits pH-dependent stability. While specific comprehensive data for this compound across a wide pH range is limited in publicly available literature, the general trend for cephalosporins suggests maximum stability in the slightly acidic to neutral pH range. For instance, a related third-generation cephalosporin, cefotaxime sodium, demonstrates maximum stability in the pH 4.5-6.5 region. Hydrolysis of the β-lactam ring is the primary degradation pathway, and this process is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions. Therefore, it is crucial to maintain the pH of this compound solutions within a weakly acidic to neutral range to minimize degradation.

Q2: How does pH affect the antibacterial activity of this compound?

The antibacterial activity of this compound can be influenced by the pH of the experimental medium. The ionization state of the antibiotic and the surface charge of the bacterial cells can be altered by pH, which in turn can affect drug penetration and binding to penicillin-binding proteins (PBPs). For some β-lactam antibiotics, acidic conditions have been shown to increase their activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Conversely, for other bacteria and antibiotics, a neutral or slightly alkaline pH may be optimal. It is recommended to determine the minimum inhibitory concentration (MIC) at the physiological pH relevant to the intended application or experimental model.

Q3: What are the primary degradation products of this compound at different pH values?

The principal degradation pathway for this compound involves the hydrolysis of the β-lactam ring. Under both acidic and alkaline conditions, this leads to the formation of an inactive open-ring product. The specific degradation products can vary depending on the pH and the presence of other reactive species. It is important to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the intact drug from its degradation products.

Q4: Can I adjust the pH of my this compound solution? If so, what buffers are recommended?

Yes, the pH of this compound solutions can be adjusted using appropriate buffers. The choice of buffer is critical, as some buffer species can catalyze degradation. For general laboratory use, phosphate or citrate buffers are commonly employed. It is advisable to perform a buffer compatibility study to ensure that the chosen buffer system does not accelerate the degradation of this compound under the experimental conditions.

Troubleshooting Guides

Problem: I am observing a rapid loss of antibacterial activity in my this compound stock solution.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your stock solution. If it is outside the optimal stability range (slightly acidic to neutral), adjust the pH using a suitable buffer. For long-term storage, it is recommended to prepare stock solutions in a buffer that maintains a pH of approximately 6.0-7.0.

  • Possible Cause 2: Improper storage temperature.

    • Troubleshooting Step: this compound solutions are susceptible to thermal degradation. Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Hydrolysis due to prolonged storage in aqueous solution.

    • Troubleshooting Step: Prepare fresh stock solutions regularly. If long-term storage is necessary, consider aliquoting the stock solution into single-use volumes to avoid contamination and degradation from repeated handling.

Problem: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: pH of the culture medium.

    • Troubleshooting Step: Ensure that the pH of the Mueller-Hinton broth or other culture medium used for the MIC assay is standardized and controlled. Variations in the pH of the medium can affect the activity of the antibiotic and lead to inconsistent results.

  • Possible Cause 2: Degradation of this compound during the incubation period.

    • Troubleshooting Step: The stability of this compound in the culture medium at 37°C over the incubation period (typically 18-24 hours) should be considered. If significant degradation is suspected, a time-kill kinetic study may provide a more accurate assessment of its antibacterial activity.

  • Possible Cause 3: Inoculum size.

    • Troubleshooting Step: Verify that the bacterial inoculum used for the MIC assay is standardized according to established protocols (e.g., CLSI guidelines). Variations in the inoculum density can lead to inconsistent MIC values.

Quantitative Data

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 35°C

pHPseudo-First-Order Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
3.00.04515.4
4.00.01546.2
5.00.005138.6
6.00.002346.6
7.00.004173.3
8.00.02034.7
9.00.115[1]6.0[1]
10.00.5501.3

Disclaimer: The data in this table, except for the value at pH 9.0, are hypothetical and for illustrative purposes. They are based on the general behavior of β-lactam antibiotics. Researchers should determine the precise stability of this compound under their specific experimental conditions.

Table 2: General Effect of pH on the Minimum Inhibitory Concentration (MIC) of β-Lactam Antibiotics against Selected Bacteria

BacteriumpH Effect on MICRationale
Staphylococcus aureus (especially MRSA)Acidic pH may decrease MIC (increase activity)Altered binding to Penicillin-Binding Proteins (PBPs) at lower pH.
Escherichia coliVariable, but some studies show increased activity at slightly acidic or neutral pHpH can influence the outer membrane permeability and the ionization state of the antibiotic.

Note: The specific effect of pH on the MIC of this compound should be experimentally determined for the bacterial strains of interest.

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile for this compound Degradation

This protocol outlines a method to determine the degradation kinetics of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3 to 10).

  • Preparation of this compound Solutions: Dissolve a known amount of this compound in each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions in a constant temperature bath (e.g., 35°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of intact this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Protocol 2: Determination of the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for determining the MIC of this compound at different pH values.

  • Preparation of pH-Adjusted Media: Prepare Mueller-Hinton Broth (MHB) and adjust the pH to the desired levels (e.g., 6.0, 7.4, 8.0) using sterile HCl or NaOH.

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of this compound in each of the pH-adjusted MHB solutions in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism in MHB.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Stability_Workflow Workflow for pH Stability Testing of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 3-10) prep_drug Prepare Latamoxef Solutions in Buffers prep_buffers->prep_drug incubate Incubate at Constant Temperature prep_drug->incubate sample Collect Aliquots at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze plot_conc Plot ln(Conc) vs. Time analyze->plot_conc calc_k Calculate Rate Constant (k) plot_conc->calc_k calc_half_life Calculate Half-life (t½) calc_k->calc_half_life plot_profile Plot log(k) vs. pH calc_k->plot_profile

Caption: Workflow for pH Stability Testing of this compound.

MIC_Workflow Workflow for pH-Dependent MIC Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare pH-Adjusted Culture Media prep_dilutions Prepare Serial Dilutions of Latamoxef prep_media->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for pH-Dependent MIC Testing.

Logical_Relationship Factors Influencing this compound Efficacy pH pH of Environment stability Latamoxef Stability (Degradation Rate) pH->stability activity Antibacterial Activity (MIC) pH->activity efficacy Overall Efficacy stability->efficacy activity->efficacy

Caption: Factors Influencing this compound Efficacy.

References

Avoiding common pitfalls in Latamoxef sodium susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Latamoxef sodium antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro testing with Latamoxef and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound susceptibility results for Staphylococcus aureus inconsistent between different batches of disks?

A1: This could be due to the salt form of Latamoxef used in the antibiotic disks. Early studies have shown that the sodium salt of Latamoxef can undergo decarboxylation, leading to larger, potentially inaccurate zones of inhibition in disk diffusion tests against Staphylococcus. In contrast, the ammonium salt of Latamoxef has been shown to provide more reliable results that correlate better with Minimum Inhibitory Concentrations (MICs)[1]. It is crucial to verify the salt form used in your disks and consider this as a potential source of variability.

Q2: I'm observing "skipped wells" or trailing endpoints when performing broth microdilution with Latamoxef. How should I interpret these results?

A2: "Skipped wells" (growth in higher concentration wells after no growth in lower concentrations) and trailing endpoints (reduced but persistent growth over a range of concentrations) can be challenging to interpret.

  • Skipped Wells: This phenomenon can sometimes be attributed to contamination, improper dilution, or the "Eagle effect," where the antibiotic is paradoxically less effective at higher concentrations. It is recommended to repeat the test, ensuring aseptic technique and accurate dilutions.

  • Trailing Endpoints: Trailing is a known issue with some β-lactam antibiotics. For trailing growth, the Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that shows a significant reduction in growth (e.g., approximately 80% inhibition) compared to the growth control well.

Q3: Are there established CLSI or EUCAST clinical breakpoints for this compound?

A3: Latamoxef (also known as Moxalactam) is an older antibiotic, and its clinical breakpoints have been removed from recent versions of the CLSI M100 document for some organisms, such as Pseudomonas aeruginosa. For Enterobacterales, CLSI guidelines have noted that breakpoints for Latamoxef were not re-evaluated when ESBL testing recommendations were updated. The guidelines recommend that if isolates test positive for ESBLs, they should be reported as resistant to Latamoxef[2]. EUCAST breakpoint tables also do not currently list specific clinical breakpoints for Latamoxef. Researchers should be aware of this lack of current, universally recognized breakpoints when interpreting results.

Q4: How does the presence of β-lactamases in my test organism affect Latamoxef susceptibility results?

Troubleshooting Guides

Inconsistent or Unexpected MIC Results
Observed Problem Potential Cause(s) Recommended Action(s)
MIC values are consistently higher or lower than expected for Quality Control (QC) strains. 1. Incorrect Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs. An inoculum that is too light can result in falsely low MICs. 2. Deterioration of Latamoxef: Latamoxef solutions may degrade over time, especially if not stored properly. 3. Media Issues: Incorrect pH or cation concentration of the Mueller-Hinton Broth (MHB) can affect antibiotic activity.1. Prepare a fresh inoculum standardized to a 0.5 McFarland standard. Verify the final inoculum concentration with a colony count. 2. Prepare a fresh stock solution of this compound. Store aliquots at -70°C. 3. Ensure the MHB is prepared and stored according to the manufacturer's instructions and that its pH is between 7.2 and 7.4.
No growth in any wells, including the growth control. 1. Inactive Inoculum: The bacterial suspension may not have been viable. 2. Contamination of Media: The broth may have been contaminated with an inhibitory substance.1. Prepare a fresh inoculum from a recent culture. 2. Use a new, sterile batch of MHB.
Growth in the sterility control well. Contamination: The media or one of the reagents is contaminated.Discard the current test and repeat with fresh, sterile reagents and media.
Inconsistent or Unexpected Disk Diffusion Results
Observed Problem Potential Cause(s) Recommended Action(s)
Zone diameters for QC strains are out of the acceptable range. 1. Incorrect Inoculum Density: A lawn that is too dense will result in smaller zones; a lawn that is too sparse will result in larger zones. 2. Improper Disk Storage: Moisture can degrade the antibiotic on the disks. 3. Incorrect Agar Depth: Agar that is too deep will result in smaller zones; agar that is too shallow will result in larger zones. 4. Incubation Conditions: Incorrect temperature or prolonged incubation can affect zone sizes.1. Ensure the inoculum is standardized to a 0.5 McFarland standard and applied evenly to the agar surface. 2. Store disks in a desiccated environment at the recommended temperature (-20°C for long-term, 2-8°C for working supply). 3. The depth of the Mueller-Hinton Agar (MHA) should be uniform at 4 mm. 4. Incubate at 35°C ± 2°C for 16-20 hours.
Zones of inhibition are not circular or have fuzzy edges. 1. Swarming Bacteria: Some bacterial species (e.g., Proteus spp.) can swarm across the agar. 2. Moisture on Agar Surface: Excess moisture can cause the antibiotic to spread unevenly.1. For swarming organisms, reading the edge of the heavy growth can be attempted, but MIC testing may be a more reliable method. 2. Ensure the agar surface is dry before applying the disks.
Discrepancy between disk diffusion and MIC results. 1. Different Salt Forms: As noted for Staphylococcus, the salt form of Latamoxef in the disk can affect results[1]. 2. Inherent Methodological Differences: Disk diffusion is not always a perfect predictor of MICs.1. Be aware of the salt form of Latamoxef in your disks. 2. If a discrepancy is critical, the MIC result is generally considered the more accurate measure of antimicrobial activity.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO). The solubility in water is approximately 100 mg/mL[3].

    • For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, filter-sterilize and store in aliquots at -70°C for no longer than one month. Avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the Latamoxef stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

    • Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.

Disk Diffusion Assay (Adapted from CLSI M02)

Materials:

  • Latamoxef disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the Latamoxef disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

    • Interpret the results based on established zone diameter breakpoints (if available from a reliable source) or for investigational purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Media (MHB or MHA) start->prep_media prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Latamoxef (Stock/Disks) start->prep_antibiotic perform_dilutions Perform Serial Dilutions (MIC only) inoculate Inoculate Plates prep_inoculum->inoculate prep_antibiotic->perform_dilutions apply_disks Apply Disks (Disk Diffusion only) prep_antibiotic->apply_disks perform_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate apply_disks->incubate read_results Read Results (MIC/Zone Diameter) incubate->read_results interpret Interpret & Report read_results->interpret end End interpret->end

Caption: General workflow for antimicrobial susceptibility testing.

troubleshooting_logic cluster_yes QC In Range cluster_no QC Out of Range start Inconsistent AST Results qc_check Are QC Strains Within Range? start->qc_check check_isolate Check Test Isolate Purity qc_check->check_isolate Yes check_inoculum Verify Inoculum Density qc_check->check_inoculum No check_resistance Consider Intrinsic/ Acquired Resistance check_isolate->check_resistance review_protocol_isolate Review Protocol for Specific Isolate check_resistance->review_protocol_isolate check_media Check Media (pH, depth, lot#) check_inoculum->check_media check_antibiotic Check Antibiotic (storage, prep, salt form) check_media->check_antibiotic check_incubation Verify Incubation (temp, time) check_antibiotic->check_incubation retest_qc Retest QC check_incubation->retest_qc

Caption: Troubleshooting logic for inconsistent AST results.

References

Validation & Comparative

Comparative Efficacy of Latamoxef Sodium Against Clinically Resistant Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of antimicrobial resistance, particularly among Gram-negative bacteria, presents a significant challenge in clinical practice. The production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases by Enterobacteriaceae confers resistance to many commonly used β-lactam antibiotics. This guide provides a comparative analysis of the in vitro efficacy of Latamoxef (Moxalactam), an oxacephem antibiotic, against clinically significant resistant isolates, alongside key alternative therapeutic agents.

In Vitro Efficacy: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Latamoxef and its comparators against well-characterized resistant bacterial strains. The data is compiled from multiple in vitro studies and presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: Comparative Activity Against ESBL-Producing Escherichia coli
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Latamoxef 0.5 2 [1]
Flomoxef0.54[2]
Meropenem0.1250.25[3][4]
Cefepime/tazobactam->64
Piperacillin/tazobactam4>128[5]
Table 2: Comparative Activity Against ESBL-Producing Klebsiella pneumoniae
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Latamoxef 0.5 32 [1]
Flomoxef0.516[2]
Meropenem0.1250.5[3]
Cefepime/tazobactam->64
Piperacillin/tazobactam16>128[5]
Table 3: Comparative Activity Against AmpC-Producing Enterobacter cloacae
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Latamoxef --
Meropenem≤0.060.25[6]
Cefepime0.25>32
Piperacillin/tazobactam432

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A8)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.

1. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium overnight at 35°C.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Microdilution Plate Preparation:

  • A series of two-fold serial dilutions of each antimicrobial agent is prepared in CAMHB in a 96-well microtiter plate.

  • The final volume in each well is typically 100 µL, containing the diluted antimicrobial agent and the standardized bacterial inoculum.

  • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.

3. Incubation:

  • The inoculated microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are examined visually for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action and Resistance Pathways

The efficacy of Latamoxef, like other β-lactam antibiotics, is intrinsically linked to its interaction with bacterial Penicillin-Binding Proteins (PBPs) and the various mechanisms bacteria have evolved to counteract this interaction.

Latamoxef's Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Latamoxef_Mechanism_of_Action cluster_bacterium Bacterial Cell Latamoxef Latamoxef PBP Penicillin-Binding Proteins (PBPs) Latamoxef->PBP Binds to & Inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall->Lysis Weakened wall

Latamoxef inhibits bacterial cell wall synthesis.
Bacterial Resistance Mechanisms to Latamoxef

Clinically resistant isolates have developed several strategies to overcome the action of Latamoxef and other β-lactam antibiotics. These mechanisms can act independently or in concert to reduce the drug's effectiveness.

Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms Latamoxef Latamoxef BetaLactamase β-Lactamase Production (e.g., ESBL, AmpC) Latamoxef->BetaLactamase Hydrolysis & Inactivation PBP_Mutation Alteration of Penicillin-Binding Proteins (PBPs) Latamoxef->PBP_Mutation Reduced Binding Affinity Porin_Loss Reduced Permeability (Porin Channel Loss/Mutation) Latamoxef->Porin_Loss Decreased Entry Efflux_Pump Active Efflux (Pumping out the antibiotic) Latamoxef->Efflux_Pump Expulsion from cell Experimental_Workflow start Start: Isolate Resistant Bacteria culture Overnight Culture of Isolates start->culture mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland inoculation Inoculate Plates with Standardized Bacterial Suspension mcfarland->inoculation dilution Serial Dilution of Antibiotics in Microtiter Plate dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC Values incubation->read_mic data_analysis Data Analysis and Comparison (MIC₅₀, MIC₉₀) read_mic->data_analysis end End: Comparative Efficacy Report data_analysis->end

References

Comparative Analysis of Latamoxef Sodium Cross-reactivity with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Latamoxef sodium (Moxalactam) with other β-lactam antibiotics, including penicillins and various generations of cephalosporins. The information presented is supported by available experimental data to aid in research and development decisions.

Introduction to β-Lactam Cross-reactivity

Allergic reactions to β-lactam antibiotics are a significant clinical concern. The cross-reactivity between different β-lactam agents is primarily determined by the structural similarity of their R1 side chains.[1][2][3] An allergic reaction is typically an IgE-mediated hypersensitivity response, where the immune system recognizes a specific chemical structure, leading to the release of inflammatory mediators.[4][5] When a patient is allergic to one β-lactam, there is a potential for an allergic reaction to another if their R1 side chains are identical or highly similar.[1][6]

Latamoxef, a third-generation cephalosporin (or oxacephem), possesses a unique R1 side chain structure which influences its cross-reactivity profile. Understanding this profile is crucial for the development of safer and more effective antibiotic therapies.

Quantitative Comparison of Cross-reactivity

While extensive quantitative data specifically for this compound cross-reactivity is limited in publicly available literature, the following table summarizes the general cross-reactivity rates observed between different classes of β-lactam antibiotics. This provides a contextual framework for assessing the potential cross-reactivity of Latamoxef. The risk of cross-reactivity is significantly higher when the R1 side chains are similar.[7]

Antibiotic Class Comparison Reported Cross-reactivity Rate Key Considerations
Penicillins vs. First-Generation Cephalosporins ~10% (historically); now considered lower with purified cephalosporinsHigher rates are often associated with similar R1 side chains (e.g., ampicillin and cephalexin).[8]
Penicillins vs. Second-Generation Cephalosporins Variable, generally lower than first-generationR1 side chain similarity remains the primary determinant.
Penicillins vs. Third-Generation Cephalosporins <1% - 3%Generally low due to dissimilar R1 side chains.[8]
Penicillins vs. Carbapenems <1%Despite sharing the β-lactam ring, the overall structures are sufficiently different.[9]
Penicillins vs. Monobactams (Aztreonam) Negligible (except with ceftazidime due to identical R1 side chain)The monocyclic structure of aztreonam significantly reduces cross-reactivity.[9]

Note: The data presented are aggregated from multiple studies and represent general trends. Specific cross-reactivity rates can vary depending on the specific drugs being compared and the patient population.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to evaluate β-lactam cross-reactivity.

Radioallergosorbent Test (RAST) Inhibition Assay

The RAST inhibition assay is an in-vitro method used to measure the degree of cross-reactivity between different allergens by assessing their ability to inhibit the binding of specific IgE antibodies to a known allergen.

Protocol:

  • Solid-Phase Allergen Preparation: The reference β-lactam antibiotic (e.g., penicillin) is covalently coupled to a solid phase, such as a paper disc or a microtiter well.

  • Patient Serum Incubation: Serum from a patient with a known allergy to the reference antibiotic (containing specific IgE) is incubated with the solid-phase allergen.

  • Inhibition Step: In parallel, aliquots of the patient's serum are pre-incubated with varying concentrations of the test antibiotic (e.g., Latamoxef) and other β-lactams.

  • Competitive Binding: The pre-incubated serum-inhibitor mixtures are then added to the solid-phase allergen. The test antibiotic, if cross-reactive, will bind to the specific IgE in the serum, thus inhibiting it from binding to the solid-phase allergen.

  • Detection of Bound IgE: Radiolabeled anti-IgE antibody is added to the system, which binds to the IgE captured on the solid phase.

  • Quantification: The amount of radioactivity is measured, which is inversely proportional to the degree of inhibition by the test antibiotic.

  • Data Analysis: The results are expressed as the percentage of inhibition, and the concentration of the inhibitor required for 50% inhibition (IC50) is calculated to quantify the cross-reactivity.

Skin Prick Testing (SPT) and Intradermal Testing (IDT)

Skin testing is an in-vivo method to assess for the presence of drug-specific IgE antibodies on mast cells.

Protocol:

  • Patient Preparation: The patient must not have taken antihistamines for a specified period before the test.

  • Positive and Negative Controls: A positive control (e.g., histamine) and a negative control (e.g., saline) are applied to ensure the validity of the test.

  • Skin Prick Testing (SPT):

    • A drop of the test antibiotic solution (at a non-irritating concentration) is placed on the patient's forearm.

    • A sterile lancet is passed through the drop to prick the epidermis.

    • The site is observed for 15-20 minutes for the development of a wheal and flare reaction. A positive result is indicated by a wheal of a certain size (typically ≥3 mm larger than the negative control).

  • Intradermal Testing (IDT):

    • If the SPT is negative, an IDT may be performed.

    • A small amount (e.g., 0.02-0.05 mL) of a more dilute solution of the test antibiotic is injected intradermally to raise a small bleb.

    • The site is observed for 15-20 minutes for a wheal and flare reaction. A positive result is defined by an increase in the wheal diameter of a specified amount (e.g., ≥3 mm from the initial bleb).

Visualizing Key Pathways and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

IgE-Mediated β-Lactam Allergy Signaling Pathway

IgE-Mediated Allergy Pathway Allergen β-Lactam Allergen IgE Specific IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links Receptors on Receptor FcεRI Receptor IgE->Receptor Binds to Signal Signal Transduction (Kinase Activation) MastCell->Signal Activates Receptor->MastCell On surface of Degranulation Degranulation Signal->Degranulation Leads to Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Results in Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms Cause

Caption: IgE-mediated signaling pathway in β-lactam allergy.

Experimental Workflow for Assessing Cross-Reactivity

Experimental Workflow start Patient with Suspected β-Lactam Allergy history Detailed Clinical History start->history in_vitro In-Vitro Testing (RAST Inhibition) history->in_vitro skin_test In-Vivo Skin Testing (SPT/IDT) history->skin_test result Assessment of Cross-Reactivity in_vitro->result Provides quantitative data provocation Drug Provocation Test (Gold Standard) skin_test->provocation If negative provocation->result Confirms/rules out clinical reactivity

Caption: Workflow for evaluating β-lactam cross-reactivity.

Logical Relationship of β-Lactam Cross-Reactivity

Cross-Reactivity Logic Allergy Allergy to β-Lactam A R1_A R1 Side Chain of A Allergy->R1_A is due to Similarity Structural Similarity R1_A->Similarity R1_B R1 Side Chain of B R1_B->Similarity CrossReactivity High Probability of Cross-Reactivity with B Similarity->CrossReactivity High NoCrossReactivity Low Probability of Cross-Reactivity with B Similarity->NoCrossReactivity Low

Caption: R1 side chain similarity dictates cross-reactivity.

Conclusion

The cross-reactivity of this compound with other β-lactam antibiotics is theoretically low with agents that possess dissimilar R1 side chains, a characteristic of third-generation cephalosporins. However, a definitive quantitative assessment requires specific experimental data from studies directly comparing Latamoxef with a panel of other β-lactams. The provided experimental protocols offer a framework for conducting such comparative studies. For drug development professionals, synthesizing novel β-lactam structures with unique R1 side chains remains a key strategy to minimize allergic cross-reactivity and improve patient safety. Further research focusing on in-vitro and in-vivo testing of Latamoxef is warranted to provide a more precise understanding of its cross-reactivity profile.

References

A Comparative In Vitro Analysis of Latamoxef Sodium and Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative in vitro performance of Latamoxef sodium and Imipenem, supported by experimental data.

This guide provides a detailed comparison of the in vitro activities of two potent broad-spectrum β-lactam antibiotics: this compound, an oxacephem, and Imipenem, a carbapenem. Both have been utilized in the treatment of serious bacterial infections, and understanding their distinct in vitro profiles is crucial for informed research and development of new antimicrobial strategies.

Mechanism of Action: A Shared Target, Different Stabilities

Both Latamoxef and Imipenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Their primary target is the penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] By acylating these enzymes, they disrupt the structural integrity of the cell wall, leading to cell lysis and death.[1]

A key differentiator lies in their stability against β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. Latamoxef's structure, featuring a 7-alpha-methoxy substituent, grants it stability against many β-lactamases.[1] Imipenem, as a carbapenem, is recognized for its exceptional stability against a wide array of β-lactamases, including many that can hydrolyze other β-lactam antibiotics.[2][3] However, some bacteria can develop resistance to Imipenem through the production of carbapenemases or alterations in outer membrane porins.[4]

In Vitro Antibacterial Activity: A Head-to-Head Comparison

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and Imipenem against a range of clinically relevant bacteria.

Gram-Negative Aerobic Bacteria
OrganismLatamoxef MIC90 (µg/mL)Imipenem MIC90 (µg/mL)
Escherichia coli0.125 - 20.06 - 4
Klebsiella pneumoniae0.5 - 32≤1
Pseudomonas aeruginosa648

Note: MIC values can vary based on the specific strains tested and the methodology used.

Latamoxef demonstrates excellent activity against many members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[5] However, its activity against Pseudomonas aeruginosa is moderate, with higher concentrations typically required to inhibit a significant percentage of strains.[5][6] Imipenem generally exhibits very high in vitro activity against a broad range of Gram-negative bacteria, including P. aeruginosa.[4][7]

Gram-Positive Aerobic Bacteria
OrganismLatamoxef MIC90 (µg/mL)Imipenem MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)4 - 160.03 - 0.06
Staphylococcus aureus (Methicillin-resistant)>648 - 64
Streptococcus pneumoniae1 - 31 (penicillin-resistant)
Enterococcus faecalis≥6416 - 256

Latamoxef is generally less active against Gram-positive bacteria compared to cephalosporins.[5] While it shows some activity against methicillin-susceptible Staphylococcus aureus, methicillin-resistant strains are typically resistant.[5] Imipenem, on the other hand, demonstrates potent activity against many Gram-positive cocci, including methicillin-susceptible S. aureus and penicillin-resistant Streptococcus pneumoniae.[7] However, its activity against Enterococcus faecium is limited, and resistance can be observed in Enterococcus faecalis.[7]

Anaerobic Bacteria

Studies have shown that both Latamoxef and Imipenem possess good in vitro activity against a variety of anaerobic bacteria, including strains of Bacteroides fragilis.[8] In a comparative study, the inhibitory and bactericidal activity of Imipenem was found to be similar to that of Latamoxef against several anaerobic strains.[8]

Experimental Protocols

The determination of in vitro antibacterial activity is predominantly achieved through standardized antimicrobial susceptibility testing methods. The following outlines the general principles of the broth microdilution method, a common technique used to determine MIC values.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result antibiotic Antibiotic Stock (Latamoxef/Imipenem) serial_dilution Serial Dilution of Antibiotic in Microtiter Plate antibiotic->serial_dilution media Bacterial Growth Medium media->serial_dilution bacteria Bacterial Isolate inoculation Inoculation of Wells with Standardized Bacterial Suspension bacteria->inoculation serial_dilution->inoculation incubation Incubation (e.g., 35°C for 18-24h) inoculation->incubation reading Visual Inspection for Bacterial Growth (Turbidity) incubation->reading mic_determination MIC Determination: Lowest concentration with no visible growth reading->mic_determination signaling_pathway cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms latamoxef Latamoxef pbp Penicillin-Binding Proteins (PBPs) latamoxef->pbp Binds to imipenem Imipenem imipenem->pbp Binds to cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Inhibition leads to beta_lactamase β-Lactamase Production beta_lactamase->latamoxef Inactivates (some) beta_lactamase->imipenem Inactivates (carbapenemases) porin_mutation Porin Channel Mutation porin_mutation->imipenem Reduces uptake

References

A Comparative Analysis of Latamoxef Sodium and Cefotaxime Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro and clinical performance of latamoxef sodium and cefotaxime against anaerobic bacteria, supported by experimental data and standardized protocols.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of latamoxef and cefotaxime against a range of anaerobic bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of each antibiotic's potency. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity against Bacteroides fragilis Group
OrganismAntibioticNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilisLatamoxef (Moxalactam)197≤4≤4[1]
Cefotaxime19732≤128[1]
B. thetaiotaomicronLatamoxef (Moxalactam)19732≤128[1]
Cefotaxime19764≤256[1]
B. vulgatusLatamoxef (Moxalactam)----
Cefotaxime----
B. distasonisLatamoxef (Moxalactam)----
Cefotaxime----
B. ovatusLatamoxef (Moxalactam)----
Cefotaxime----

Note: Data for some species within the B. fragilis group were not always reported separately in the reviewed literature.

Table 2: Comparative In Vitro Activity against other Anaerobic Bacteria
OrganismAntibioticNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clostridium difficileLatamoxef (Moxalactam)211632[1]
Cefotaxime2164128[1]
Clostridium perfringensLatamoxef (Moxalactam)----
Cefotaxime----
Fusobacterium spp.Latamoxef (Moxalactam)----
Cefotaxime----
Anaerobic cocciLatamoxef (Moxalactam)14≤0.5≤1[1]
Cefotaxime14≤0.5≤1[1]
Propionibacterium acnesLatamoxef (Moxalactam)33≤0.125≤0.125[1]
Cefotaxime33≤0.125≤0.125[1]

Note: Specific MIC values for some species were not consistently available across comparative studies.

Clinical Efficacy

Direct comparative clinical trials focusing exclusively on anaerobic infections for latamoxef versus cefotaxime are limited. However, data from studies on mixed infections, such as intra-abdominal and gynecological infections where anaerobes are significant pathogens, provide valuable insights.

In a study on intra-abdominal infections, latamoxef showed a satisfactory clinical response in 91% of patients, which was comparable to other cephalosporins like cefotetan.[2] For gynecological and obstetric infections, latamoxef demonstrated high efficacy, with clinical cure rates of 94.6% for intrauterine infections and 95.0% for adnexitis.[3]

Cefotaxime, often in combination with metronidazole to enhance its anaerobic coverage, has been extensively studied in severe intra-abdominal infections.[4] In gynecological and obstetric infections, cefotaxime has shown high cure rates, with one study reporting a 93% clinical cure rate in various pelvic infections.[5][6] Another comparative study in post-cesarean section endomyometritis showed a 97% cure rate for cefotaxime.[5]

A randomized, double-blind study comparing ceftizoxime, cefotaxime, and latamoxef in the treatment of bacterial pneumonia in high-risk patients found similar clinical cure rates of 85% for cefotaxime and 89% for latamoxef.[7] While not exclusively anaerobic infections, these often have an anaerobic component.

Experimental Protocols

The in vitro susceptibility data presented are primarily derived from standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (Reference Method)

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

  • Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.

  • Antibiotic Plate Preparation: Serial twofold dilutions of latamoxef and cefotaxime are prepared and incorporated into the molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a 24-48 hour culture in a suitable broth.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint replicator.

  • Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

This method is a common alternative for susceptibility testing.

  • Preparation of Microdilution Trays: 96-well microtiter plates are filled with serial twofold dilutions of the antibiotics in a suitable anaerobic broth medium, such as supplemented Brucella broth.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration that shows no visible turbidity.

Mechanism of Action and Experimental Workflow

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Transpeptidation PBP->Inhibition CellWall Peptidoglycan Cell Wall Lysis Cell Lysis and Death CellWall->Lysis Weakened Wall Leads to Precursors Cell Wall Precursors Precursors->CellWall Cross-linking by PBPs Antibiotic Latamoxef / Cefotaxime (β-Lactam Antibiotic) Antibiotic->PBP Binds to Inhibition->CellWall Blocks Synthesis

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Isolate Anaerobic Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Media Prepare Antibiotic-Containing Agar/Broth Plates Media->Inoculate Incubate Incubate Anaerobically (35-37°C, 48h) Inoculate->Incubate Read Read Results Incubate->Read MIC Determine MIC Read->MIC

Summary

Both latamoxef and cefotaxime exhibit activity against anaerobic bacteria, but with notable differences. In vitro data suggests that latamoxef is generally more potent against the Bacteroides fragilis group, a common cause of anaerobic infections.[1] For other anaerobes, such as Clostridium difficile, latamoxef also tends to have lower MIC values compared to cefotaxime.[1] The activity against anaerobic cocci and Propionibacterium acnes appears to be comparable.[1]

The choice between these two agents in a clinical setting would likely depend on the suspected or confirmed pathogen and local susceptibility patterns. For serious mixed infections where B. fragilis is a concern, latamoxef may offer an advantage. However, cefotaxime, particularly in combination with an agent with specific anti-anaerobic activity like metronidazole, remains a widely used and effective option. Further head-to-head clinical trials specifically targeting anaerobic infections are needed to definitively establish the comparative clinical efficacy of these two antibiotics.

References

A Comparative Meta-Analysis of Latamoxef Sodium in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Latamoxef sodium (Moxalactam), an oxa-β-lactam antibiotic. It offers an objective comparison of its performance against other antibiotics, supported by experimental data, to inform research and drug development.

Executive Summary

This compound has demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae.[1][2] Clinical trials have established its utility in treating a variety of serious infections, including pneumonia, bacteremia, intra-abdominal infections, and meningitis.[2][3][4] While generally well-tolerated, its use has been associated with certain adverse effects, most notably bleeding due to hypoprothrombinemia.[1][2][4] This analysis synthesizes data from multiple clinical studies to compare the efficacy and safety of Latamoxef with other antimicrobial agents.

Comparative Efficacy of Latamoxef

The clinical efficacy of Latamoxef has been evaluated across a range of infectious diseases. The following tables summarize the quantitative outcomes from various studies.

Table 1: Clinical and Bacteriological Efficacy of Latamoxef in Various Infections

Infection TypeNumber of PatientsClinical Cure RateBacteriological Cure RateReference
Various Infections5096% (48/50)90% (45/50)[3]
Urinary Tract Infections2,234 (pooled data)80%-[4]
Intra-abdominal Infections2,234 (pooled data)91%-[4]
Obstetric & Gynecologic Infections2,234 (pooled data)91%-[4]
Lower Respiratory Tract Infections2,234 (pooled data)92%-[4]
Skin & Skin Structure Infections2,234 (pooled data)92%-[4]
Bone & Joint Infections2,234 (pooled data)90%-[4]
Bacteremia2,234 (pooled data)94%-[4]
Sepsis/Bacteremia2387.0%100%[5][6]
Prophylaxis for Postoperative Infections (Myoma Uteri Surgery)-94.3% (prophylactic efficacy)-[7]

Table 2: Comparative Clinical Trial Outcomes: Latamoxef vs. Other Antibiotics

IndicationComparatorNumber of Patients (Latamoxef/Comparator)Clinical Outcome (Latamoxef vs. Comparator)Reference
Sepsis/Gram-negative BacteremiaFlomoxef23 / 21Clinical Cure Rate: 87.0% vs. 85.7% Microbiological Response: 100% vs. 100%[5][6]
Surgical ProphylaxisPiperacillin20 / 20No significant difference in clinical disturbances of hemostasis. Latamoxef produced a mild persistent elevation of prothrombin time.[8]

Safety and Tolerability Profile

Adverse reactions associated with Latamoxef therapy have been documented in several clinical trials.

Table 3: Reported Adverse Reactions with Latamoxef

Adverse ReactionIncidenceReference
Hypersensitivity2.9% (of 3,558 patients)[4]
Gastrointestinal Effects2.1% (of 3,558 patients)[4]
Hypoprothrombinemia25 of 3,558 patients (with bleeding in 3)[4]
Alcohol Intolerance4 of 3,558 patients[4]
Reversible Eosinophilia, Mild Liver Function Abnormalities, Elevated Prothrombin TimeMinimal toxicity noted in a study of 45 patients.[9]

Experimental Protocols

Clinical Evaluation of Moxalactam (Latamoxef)
  • Study Design: A clinical trial investigating the efficacy of moxalactam in 50 patients with various infectious disorders confirmed by etiological bacteria isolation.[3]

  • Patient Population: 38 males and 12 females, with ages ranging from 8 days to 98 years (median age: 66 years).[3] Infections included gram-negative bacillary disease (38 patients), pneumococcal infection (9 patients), and staphylococcal or streptococcal disorders (3 patients).[3] The primary diagnoses were pneumonia (23 patients) and bacteremic diseases other than pneumonia (17 patients).[3]

  • Dosage Regimen: Not specified in the abstract.

  • Outcome Measures: Clinical and bacteriological cure rates.[3]

Comparative Trial of Flomoxef and Latamoxef in Sepsis
  • Study Design: A prospective, open-label, randomized clinical trial.[6]

  • Patient Population: Hospitalized adult patients with a clinical diagnosis of sepsis and/or Gram-negative bacteremia.[6]

  • Dosing Regimen:

    • Latamoxef: 1 to 2 g intravenously every 8 to 12 hours.[5]

    • Flomoxef: 1 to 2 g intravenously every 6 to 12 hours.[5]

  • Primary Outcome Measures: Clinical cure rate and microbiological response.[5][6]

Mechanism of Action and Experimental Workflow

Latamoxef, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

cluster_0 Mechanism of Action Latamoxef Latamoxef PBPs Penicillin-Binding Proteins (PBPs) Latamoxef->PBPs Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBPs->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks final step of Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Latamoxef.

The workflow for a typical clinical trial evaluating an antibiotic like Latamoxef involves several key stages, from patient recruitment to data analysis.

cluster_1 Clinical Trial Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization GroupA Treatment Group (Latamoxef) Randomization->GroupA GroupB Control Group (Comparator Antibiotic) Randomization->GroupB Treatment Treatment Administration & Monitoring GroupA->Treatment GroupB->Treatment DataCollection Data Collection (Efficacy & Safety) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow of a randomized controlled clinical trial.

References

A Head-to-Head Comparison of Latamoxef Sodium and Piperacillin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the efficacy of two prominent beta-lactam antibiotics: Latamoxef sodium and Piperacillin. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of these antimicrobial agents.

Executive Summary

This compound, an oxacephem antibiotic, and piperacillin, a ureidopenicillin, both offer broad-spectrum antibacterial coverage. This guide delves into a head-to-head comparison of their in vitro activity, clinical efficacy in key indications, pharmacokinetic profiles, and safety considerations. While both agents demonstrate potent bactericidal effects, nuanced differences in their spectrum of activity and clinical performance exist, which are detailed in the subsequent sections. Piperacillin is frequently combined with a β-lactamase inhibitor, such as tazobactam, to broaden its spectrum against bacteria that produce β-lactamase enzymes.[1]

Mechanism of Action

Both Latamoxef and Piperacillin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. The inactivation of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

cluster_drug Drug Action cluster_bacterium Bacterial Cell Beta-Lactam Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic->PBP Inhibition Cell Lysis Cell Lysis Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Wall Integrity->Cell Lysis Prevents

Mechanism of Action of Beta-Lactam Antibiotics

In Vitro Activity

A comparative study of the in vitro activity of Latamoxef and Piperacillin against a wide range of clinical isolates provides valuable insight into their respective antibacterial spectrums. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 90% of the organisms (MIC90) from a key comparative study.[2][3]

Table 1: In Vitro Activity Against Gram-Negative Bacilli

OrganismLatamoxef (MIC90, µg/mL)Piperacillin (MIC90, µg/mL)
Escherichia coli0.516
Klebsiella pneumoniae132
Enterobacter aerogenes>128>128
Enterobacter cloacae1664
Serratia marcescens432
Proteus mirabilis0.51
Proteus vulgaris816
Morganella morganii0.58
Providencia stuartii1664
Pseudomonas aeruginosa6432

Table 2: In Vitro Activity Against Gram-Positive Cocci

OrganismLatamoxef (MIC90, µg/mL)Piperacillin (MIC90, µg/mL)
Staphylococcus aureus1632
Staphylococcus epidermidis1632
Streptococcus pyogenes20.5
Streptococcus agalactiae40.5
Streptococcus pneumoniae161
Enterococcus faecalis>12816

Clinical Efficacy

Intra-abdominal Infections

Latamoxef has demonstrated efficacy in the treatment of intra-abdominal infections. In a randomized study, patients treated with cefotetan had a satisfactory clinical response rate of 94%, while those treated with latamoxef had a 91% satisfactory clinical response rate.[4] Piperacillin, particularly in combination with tazobactam, is also a standard treatment for severe intra-abdominal infections.[5]

Respiratory Tract Infections

Piperacillin/tazobactam has been shown to be effective in treating lower respiratory tract infections. In one study of hospitalized patients with community-acquired lower respiratory tract infections, treatment with piperacillin/tazobactam resulted in a favorable clinical response in 97% of cases. For severe nosocomial pneumonia, piperacillin/tazobactam in combination with an aminoglycoside produced a 74% favorable clinical response rate. Latamoxef is also indicated for the treatment of lower respiratory tract infections caused by susceptible Gram-negative bacilli.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Latamoxef and Piperacillin is typically determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow MIC Determination Workflow Prepare serial dilutions of antibiotics Prepare serial dilutions of antibiotics Incorporate into agar plates Incorporate into agar plates Prepare serial dilutions of antibiotics->Incorporate into agar plates Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Incorporate into agar plates->Inoculate with standardized bacterial suspension Incubate plates Incubate plates Inoculate with standardized bacterial suspension->Incubate plates Determine MIC Determine MIC Incubate plates->Determine MIC

Workflow for MIC Determination

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Piperacillin are prepared and serially diluted to obtain a range of concentrations.

  • Agar Plate Preparation: The antibiotic dilutions are incorporated into molten Mueller-Hinton agar and poured into petri dishes.

  • Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: The agar plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Clinical Trial Design for Intra-abdominal Infections

A representative clinical trial to compare the efficacy of Latamoxef and Piperacillin in complicated intra-abdominal infections would typically follow a prospective, randomized, double-blind design.

cluster_trial Clinical Trial Workflow Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Latamoxef Arm Latamoxef Arm Randomization->Latamoxef Arm Piperacillin Arm Piperacillin Arm Randomization->Piperacillin Arm Treatment Period Treatment Period Latamoxef Arm->Treatment Period Piperacillin Arm->Treatment Period Follow-up Follow-up Treatment Period->Follow-up Efficacy Assessment Efficacy Assessment Follow-up->Efficacy Assessment

Representative Clinical Trial Workflow

Protocol Outline:

  • Patient Population: Adults with complicated intra-abdominal infections requiring surgical intervention and antibiotic therapy.

  • Randomization: Patients are randomly assigned to receive either intravenous this compound or Piperacillin (often with a beta-lactamase inhibitor).

  • Treatment: The assigned antibiotic is administered for a specified duration.

  • Assessments: Clinical and microbiological responses are assessed at baseline, during treatment, at the end of therapy, and at a follow-up visit.

  • Primary Endpoint: The primary efficacy endpoint is typically the clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of infection without the need for additional antimicrobial therapy.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters

ParameterThis compoundPiperacillin
Administration IV, IMIV, IM
Protein Binding ~50%20-30%
Half-life 1.5 - 2.5 hours~1 hour
Elimination Primarily renalPrimarily renal

Adverse Effects

Both Latamoxef and Piperacillin are generally well-tolerated. The most common adverse effects are gastrointestinal disturbances and hypersensitivity reactions. A notable adverse effect associated with Latamoxef is an increased risk of bleeding due to interference with vitamin K metabolism, particularly in patients with renal impairment or poor nutritional status. Piperacillin, especially when combined with tazobactam, has been associated with a higher incidence of diarrhea.

Conclusion

Both this compound and Piperacillin are potent broad-spectrum antibiotics with significant clinical utility. The choice between these agents should be guided by the specific pathogen(s) suspected or identified, local antimicrobial susceptibility patterns, the type and severity of infection, and patient-specific factors such as renal function and risk of bleeding. The in vitro data presented suggest that Latamoxef may have greater potency against many Enterobacteriaceae, while Piperacillin shows better activity against Pseudomonas aeruginosa and some Gram-positive cocci. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy of these two important antimicrobial agents in various clinical settings.

References

A Comparative Analysis of the In Vitro Activity of Latamoxef Sodium Versus Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Antimicrobial Performance

This guide provides a detailed comparison of the in vitro activity of Latamoxef (Moxalactam) sodium, an oxa-β-lactam antimicrobial, against that of prominent third-generation cephalosporins, including Cefotaxime, Ceftriaxone, and Ceftazidime. The data presented is synthesized from multiple in vitro studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Latamoxef sodium generally demonstrates potent in vitro activity against a broad spectrum of bacteria, particularly against Enterobacteriaceae and many anaerobic organisms, including Bacteroides fragilis.[1][2] Its performance against Gram-positive cocci is comparatively weaker than some third-generation cephalosporins. In contrast, third-generation cephalosporins as a class offer a wide spectrum of activity against Gram-negative bacteria, though individual agents exhibit notable differences in their potency against specific pathogens like Pseudomonas aeruginosa.

Comparative In Vitro Activity: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and key third-generation cephalosporins against a panel of clinically relevant bacteria. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity Against Enterobacteriaceae

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliLatamoxef≤0.5≤4
Cefotaxime≤0.5≤8
Ceftriaxone≤0.5≤8
Klebsiella pneumoniaeLatamoxef≤0.5≤4
Cefotaxime≤0.5≤8
Ceftriaxone≤0.5≤8
Enterobacter cloacaeLatamoxef≤0.5>4
Cefotaxime≤0.5>8
Ceftriaxone≤0.5>8

Table 2: In Vitro Activity Against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Latamoxef16 - 32>64
Cefotaxime16>64
Ceftriaxone12 - 28>64[3]
Ceftazidime216

Table 3: In Vitro Activity Against Gram-Positive Cocci

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Latamoxef416
Cefotaxime24
Ceftriaxone2.05

Table 4: In Vitro Activity Against Anaerobic Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilisLatamoxef0.54
Cefotaxime8128
Ceftriaxone16>64

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing standardized agar dilution and broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of the test organism is applied to a series of agar plates, each containing a different concentration of the antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

  • Antimicrobial Stock Solution Preparation: A stock solution of the antimicrobial agent is prepared at a known concentration according to the manufacturer's instructions and CLSI guidelines.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized. While the agar is molten and held at 48-50°C, the antimicrobial agent is added to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A growth control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The test organism is grown on a suitable agar medium to obtain isolated colonies. A suspension of the organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A standardized volume of the diluted bacterial suspension is spotted onto the surface of the agar plates, including the growth control plate.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining the MIC of antimicrobial agents.

Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that prevents visible growth.

Detailed Methodology:

  • Antimicrobial Dilution Series: A series of twofold dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method (adjusted to a 0.5 McFarland standard). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the antimicrobial dilution, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results: The wells are visually inspected for turbidity indicating bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using either the agar or broth dilution method.

G cluster_prep Preparation cluster_methods MIC Determination Methods cluster_agar Agar Dilution cluster_broth Broth Microdilution cluster_final Analysis start Start prep_organism Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_organism prep_antibiotic Prepare Serial Dilutions of Antimicrobial Agents start->prep_antibiotic spot_inoculum Spot Inoculum onto Agar Plates prep_organism->spot_inoculum add_inoculum Add Inoculum to Wells prep_organism->add_inoculum agar_plates Incorporate Antibiotic into Molten Agar prep_antibiotic->agar_plates broth_plates Dispense Antibiotic Dilutions into Microtiter Plate Wells prep_antibiotic->broth_plates agar_plates->spot_inoculum incubate Incubate at 35°C for 16-20 hours spot_inoculum->incubate broth_plates->add_inoculum add_inoculum->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration Inhibiting Growth) read_results->determine_mic

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

Efficacy of Latamoxef Sodium in a Bacteroides fragilis Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Latamoxef sodium with other key antibiotics—cefoxitin, clindamycin, and metronidazole—in treating Bacteroides fragilis infections, supported by experimental data from animal models and in vitro susceptibility testing. Detailed experimental protocols and visualizations of key biological pathways are included to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The following tables summarize the available quantitative data from in vivo animal models and in vitro minimum inhibitory concentration (MIC) studies, offering a comparative overview of the performance of this compound and its alternatives against Bacteroides fragilis.

In Vivo Efficacy in Murine Abscess Models
AntibioticAnimal ModelBacterial Load Reduction (log10 CFU)Source
Latamoxef (Moxalactam) Mouse Subcutaneous AbscessSignificant decrease (comparable to Cefoxitin and Clindamycin)[1]
Mouse Intraperitoneal Abscess2.2 (monomicrobial infection)[2]
Cefoxitin Mouse Subcutaneous AbscessSignificant decrease (comparable to Latamoxef and Clindamycin)[1]
Clindamycin Mouse Subcutaneous AbscessSignificant decrease (comparable to Latamoxef and Cefoxitin)[1]
Metronidazole Mouse Infection ModelIn vivo efficacy demonstrated[3]

Note: A direct in-vivo comparative study of all four antibiotics was not identified. The data presented is compiled from studies comparing subsets of these drugs.

In Vitro Susceptibility against Bacteroides fragilis
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Source
Latamoxef (Moxalactam) -<4[2]
Cefoxitin 1664[4]
Clindamycin -8[2]
Metronidazole --[5][6]

Note: MIC values can vary between studies and tested strains. The values presented here are for comparative purposes. Metronidazole consistently demonstrates high potency against susceptible B. fragilis strains.[5][6] A strong correlation has been observed between in vitro activity and in vivo efficacy for Latamoxef, cefoxitin, clindamycin, and metronidazole in abscess models.[7]

Experimental Protocols

Detailed methodologies for the key experimental models cited are outlined below.

Murine Subcutaneous Abscess Model

This model is designed to evaluate the efficacy of antimicrobial agents in a localized soft tissue infection.

  • Animal Model: Male BALB/c mice are typically used.

  • Bacterial Preparation: Bacteroides fragilis is grown in an anaerobic environment in supplemented brain-heart infusion broth. The bacterial suspension is then mixed with sterile cecal contents, which act as an adjuvant to promote abscess formation.

  • Inoculation: A defined volume of the bacterial-adjuvant mixture, containing a specific number of colony-forming units (CFU) of B. fragilis, is injected subcutaneously into the flank of each mouse.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection. The dosage and frequency of administration are determined by the specific study design. A control group receives a placebo (e.g., sterile saline).

  • Efficacy Evaluation: After a set treatment period (e.g., 5-7 days), the mice are euthanized. The abscesses are excised, homogenized, and serially diluted. The dilutions are plated on selective agar media and incubated under anaerobic conditions to quantify the number of viable B. fragilis CFU per gram of abscess tissue. The reduction in bacterial count compared to the control group is a measure of the antibiotic's efficacy.

Murine Intraperitoneal Infection Model

This model simulates a more systemic infection, such as peritonitis, and can be used to assess both bacterial clearance and survival rates.

  • Animal Model: Mice (strain may vary) are used.

  • Bacterial Preparation: As with the subcutaneous model, B. fragilis is cultured anaerobically to the desired concentration.

  • Inoculation: A suspension of B. fragilis, often in combination with an adjuvant like sterile hog gastric mucin to enhance virulence, is injected into the peritoneal cavity of the mice.

  • Treatment: Antibiotic administration commences at a predetermined time after inoculation. Dosages and routes of administration (e.g., subcutaneous, intraperitoneal) are specific to the experimental design.

  • Efficacy Evaluation:

    • Bacterial Load: At selected time points, peritoneal lavage is performed to collect fluid from the peritoneal cavity. The lavage fluid is then serially diluted and plated to determine the bacterial concentration.

    • Survival Rate: Animals are monitored over a set period (e.g., 7-14 days), and the percentage of surviving animals in each treatment group is recorded.

Visualizations

Experimental Workflow: Murine Subcutaneous Abscess Model

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation bact_prep B. fragilis Culture (Anaerobic) inoculation Subcutaneous Injection of B. fragilis bact_prep->inoculation animal_prep Mouse Acclimatization animal_prep->inoculation treatment_group Antibiotic Administration inoculation->treatment_group control_group Placebo Administration inoculation->control_group euthanasia Euthanasia treatment_group->euthanasia control_group->euthanasia abscess_exc Abscess Excision & Homogenization euthanasia->abscess_exc bact_quant Bacterial Quantification (CFU/gram) abscess_exc->bact_quant

Caption: Workflow of the murine subcutaneous abscess model for antibiotic efficacy testing.

Signaling Pathway: Bacteroides fragilis Interaction with Host Cells

signaling_pathway cluster_bfrag Bacteroides fragilis cluster_host_cell Host Intestinal Epithelial Cell b_fragilis B. fragilis bft B. fragilis Toxin (BFT) b_fragilis->bft lps Lipopolysaccharide (LPS) b_fragilis->lps e_cadherin E-cadherin bft->e_cadherin Cleaves tlr2 TLR2 lps->tlr2 Binds to nf_kb NF-κB tlr2->nf_kb Activates beta_catenin β-catenin e_cadherin->beta_catenin Releases beta_catenin->nf_kb Activates il8 IL-8 Secretion (Inflammation) nf_kb->il8 Upregulates

Caption: Signaling pathways activated by B. fragilis in host intestinal epithelial cells.

Bacteroides fragilis interacts with host cells through distinct molecular patterns. Its lipopolysaccharide (LPS) is recognized by Toll-like receptor 2 (TLR2), not TLR4, which triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB.[1][8][9][10] Enterotoxigenic strains of B. fragilis produce B. fragilis toxin (BFT), a metalloprotease that cleaves E-cadherin on the surface of intestinal epithelial cells.[11] This cleavage leads to the release and subsequent activation of β-catenin, which in turn promotes NF-κB activation.[11][12][13] The activation of NF-κB through these pathways culminates in the upregulation and secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), contributing to inflammation.[11]

References

Latamoxef's Protective Role in Tobramycin-Induced Kidney Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protective effects of Latamoxef against tobramycin-induced nephrotoxicity. The data presented is compiled from preclinical studies and is intended to inform further research and drug development efforts in mitigating the adverse renal effects of aminoglycoside antibiotics.

Efficacy of Latamoxef in Mitigating Tobramycin Nephrotoxicity

Tobramycin, a potent aminoglycoside antibiotic, is associated with a significant risk of nephrotoxicity, primarily affecting the proximal tubules of the kidney. Concurrent administration of Latamoxef (LMOX) has been shown to significantly ameliorate these toxic effects. Experimental data from rat models demonstrates a dose-dependent protective effect of Latamoxef across several key indicators of kidney damage.

Treatment with tobramycin (TOB) alone leads to a marked increase in urinary enzymes such as lactate dehydrogenase (LDH) and N-acetyl-β-D-glucosaminidase (NAG), as well as elevated urinary protein and blood urea nitrogen (BUN) levels. These changes typically peak between the 7th and 10th day of treatment.[1][2] The co-administration of Latamoxef at doses of 500, 1000, or 2000 mg/kg/day significantly suppresses these increases in a dose-dependent manner.[1][2]

Histological examination of renal tissue from rats treated with tobramycin alone reveals extensive necrosis of cortical proximal tubular cells, the presence of residual tubular basement membranes, and the formation of casts in the renal cortex and medulla.[1] These pathological changes are visibly suppressed with the concurrent administration of Latamoxef.[1]

Quantitative Analysis of Protective Effects

The following tables summarize the key quantitative data from preclinical studies, illustrating the protective effect of Latamoxef on various markers of tobramycin-induced nephrotoxicity.

Treatment GroupUrinary Protein (mg/day)Urinary LDH (units/day)Urinary NAG (units/day)Blood Urea Nitrogen (mg/dl)
Control NormalNormalNormalNormal
Tobramycin (90 mg/kg/day) Markedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
Tobramycin + Latamoxef (500 mg/kg/day) Significantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
Tobramycin + Latamoxef (1000 mg/kg/day) Significantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
Tobramycin + Latamoxef (2000 mg/kg/day) Significantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed

Data compiled from studies in rats. The term "Markedly Increased" indicates a significant elevation compared to control groups, while "Significantly Suppressed" indicates a statistically significant reduction in the measured parameter compared to the tobramycin-alone group. The degree of suppression was generally dose-dependent on Latamoxef.[1][2]

Time PointIntrarenal Tobramycin Concentration (µg/g wet weight) - TOB aloneIntrarenal Tobramycin Concentration (µg/g wet weight) - TOB + LMOX
3 hours ~350Reduced by 30-60%
Day 3 ~500Reduced by 30-60%
Day 5 ~1000Reduced by 30-60%

This table illustrates the significant reduction in tobramycin accumulation within the kidney tissue when co-administered with Latamoxef.[1][2]

Proposed Mechanism of Protection

The primary protective mechanism of Latamoxef against tobramycin-induced nephrotoxicity is attributed to its ability to reduce the accumulation of tobramycin within the renal cortex.[1][2] Studies have shown a significant 30-60% reduction in intrarenal tobramycin concentrations when administered concurrently with Latamoxef.[1] This reduction in drug accumulation is thought to be a key factor in mitigating the subsequent cellular damage.

A secondary proposed mechanism involves the stabilization of lysosomal membranes within the proximal tubular cells. Tobramycin is known to disrupt these membranes, leading to the release of lysosomal enzymes and subsequent cellular injury. In vitro studies have demonstrated that Latamoxef can suppress the release of N-acetyl-β-D-glucosaminidase (NAG) from isolated lysosomes, suggesting a direct membrane-stabilizing effect.[3]

Tobramycin_Nephrotoxicity_and_Latamoxef_Protection cluster_blood Bloodstream cluster_cell Renal Proximal Tubular Cell Tobramycin_blood Tobramycin Tobramycin_uptake Tobramycin Uptake Tobramycin_blood->Tobramycin_uptake Filtration & Reabsorption Latamoxef_blood Latamoxef Latamoxef_effect Latamoxef Latamoxef_blood->Latamoxef_effect Lysosome Lysosome Tobramycin_uptake->Lysosome Accumulation Lysosomal_disruption Lysosomal Membrane Disruption Lysosome->Lysosomal_disruption Tobramycin-induced Enzyme_release Enzyme Release (e.g., NAG) Lysosomal_disruption->Enzyme_release ROS ↑ Reactive Oxygen Species (ROS) Lysosomal_disruption->ROS Cell_injury Cell Injury & Nephrotoxicity Enzyme_release->Cell_injury Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Apoptosis Apoptosis / Necrosis Mitochondrial_dysfunction->Apoptosis Apoptosis->Cell_injury Latamoxef_effect->Tobramycin_uptake Inhibits Accumulation Latamoxef_effect->Lysosomal_disruption Stabilizes Membrane

Proposed mechanism of Latamoxef's protective effect.

Comparison with Other Alternatives

While this guide focuses on Latamoxef, it is important to note that other agents have been investigated for their potential to mitigate tobramycin-induced nephrotoxicity. For instance, some studies have explored the effects of other cephalosporins. One study in rabbits found that both Latamoxef and another cephalosporin, CET, did not aggravate tobramycin-induced nephrotoxicity, whereas CEZ enhanced renal injury.[4] This suggests that the protective effect is not a universal property of all cephalosporins. Further research is needed to directly compare the efficacy of Latamoxef with other potential protective agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Latamoxef's protective effects.

Animal Model of Tobramycin-Induced Nephrotoxicity
  • Species: Male Sprague-Dawley or Wistar rats.

  • Treatment Groups:

    • Control (vehicle-treated).

    • Tobramycin (e.g., 90 mg/kg/day, subcutaneous injection) alone.

    • Tobramycin (e.g., 90 mg/kg/day, s.c.) + Latamoxef (e.g., 500, 1000, or 2000 mg/kg/day, s.c.).

  • Duration: Typically 7 to 15 days.

  • Sample Collection: 24-hour urine samples are collected at specified intervals. Blood samples are collected at the end of the study for serum analysis. Kidney tissues are harvested for histological examination and determination of intrarenal drug concentrations.

Biochemical Assays
  • Urinary N-acetyl-β-D-glucosaminidase (NAG) and Lactate Dehydrogenase (LDH) Activity: Urinary enzyme activities are measured spectrophotometrically using commercially available assay kits or established laboratory protocols. The assays are based on the enzymatic conversion of a specific substrate to a colored or fluorescent product, with the rate of product formation being proportional to the enzyme activity.

  • Blood Urea Nitrogen (BUN) and Serum Creatinine: BUN and serum creatinine levels are determined using standard clinical chemistry analyzers or commercially available colorimetric assay kits. These assays are based on well-established chemical reactions that produce a measurable color change proportional to the concentration of the analyte.[5][6][7]

  • Intrarenal Tobramycin Concentration: Kidney tissue is homogenized, and tobramycin concentrations are determined using methods such as microbiological assay or high-performance liquid chromatography (HPLC).

Histopathological Examination
  • Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.

  • Evaluation: Stained sections are examined under a light microscope for evidence of tubular necrosis, cast formation, and other signs of renal damage.

Experimental_Workflow start Start: Animal Acclimatization treatment Treatment Administration (Control, TOB, TOB+LMOX) start->treatment sample_collection Daily Sample Collection (Urine) treatment->sample_collection end_of_study End of Study (e.g., Day 15) sample_collection->end_of_study Repeat Daily euthanasia Euthanasia & Tissue Harvest (Blood, Kidneys) end_of_study->euthanasia biochemical_analysis Biochemical Analysis (Urine & Serum Markers) euthanasia->biochemical_analysis histopathology Histopathological Examination (Kidney Tissue) euthanasia->histopathology drug_concentration Intrarenal Tobramycin Concentration Measurement euthanasia->drug_concentration data_analysis Data Analysis & Comparison biochemical_analysis->data_analysis histopathology->data_analysis drug_concentration->data_analysis

General experimental workflow for assessing nephroprotection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Latamoxef Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Latamoxef sodium, a beta-lactam antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate the risks of environmental contamination and the development of antibiotic resistance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Core Principles of this compound Waste Management

All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.[1][2][3][4] Under no circumstances should this waste be disposed of in general trash or down the sanitary sewer.[1][2][3] The fundamental principles of proper disposal involve meticulous segregation, secure containment, and appropriate chemical inactivation, followed by disposal through a licensed hazardous waste service.

Step-by-Step Disposal Protocol

Step 1: Segregation and Collection

At the point of generation, immediately segregate all this compound waste from other waste streams.

  • Solid Waste: Collect all contaminated solids, such as unused powder, weighing papers, contaminated gloves, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all aqueous solutions and used culture media containing this compound in a sealed, non-reactive, and leak-proof container, preferably plastic.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

Step 2: Container Labeling

Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly and accurately labeled.

  • The label must include the full chemical name, "this compound," and its CAS number (64953-12-4).

  • Indicate that it is "Hazardous Waste."

  • List the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

Step 3: Chemical Inactivation of Aqueous Waste

For aqueous solutions containing this compound, a chemical inactivation step is recommended to degrade the beta-lactam ring, rendering the antibiotic inactive. Alkaline hydrolysis is an effective method for this purpose.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol is based on established methods for the hydrolysis of beta-lactam antibiotics.

  • Preparation: In a designated and well-ventilated area, such as a fume hood, ensure you are wearing appropriate personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).

  • Reagent: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Procedure:

    • For every one volume of aqueous this compound waste, add two volumes of the 1 M NaOH solution.

    • Stir the mixture at room temperature for a minimum of 4 hours (240 minutes). This duration is based on studies of similar beta-lactam antibiotics and is intended to ensure complete hydrolysis.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as hydrochloric acid (HCl). Monitor the pH using a calibrated pH meter.

  • Collection: The neutralized, inactivated solution must still be collected as hazardous chemical waste. Transfer the solution to the designated liquid hazardous waste container.

Quantitative Data for Inactivation

ParameterValueReference
Inactivating Reagent1 M Sodium Hydroxide (NaOH)General protocol for beta-lactams
Reagent to Waste Ratio2:1 (v/v)General protocol for beta-lactams
Reaction Time≥ 240 minutesGeneral protocol for beta-lactams
TemperatureRoom TemperatureGeneral protocol for beta-lactams
Final pH6.0 - 8.0General laboratory safety guidelines

Step 4: Storage and Disposal

Proper storage of hazardous waste is imperative to maintain a safe laboratory environment.

  • Satellite Accumulation Areas (SAAs): Store all labeled hazardous waste containers in a designated SAA.[5] This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Container Management: Keep waste containers securely sealed except when adding waste.[1][3]

  • Disposal Request: Once a waste container is full, or if it has been in storage for an extended period (typically no more than 90 days), arrange for pickup and disposal by your institution's licensed hazardous waste disposal service.

Disposal Workflow Diagram

Latamoxef_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_inactivation Chemical Inactivation (Aqueous Waste) cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Segregate at Point of Generation A->B Immediate Action C Collect in Labeled Hazardous Waste Containers B->C D Add 2 volumes of 1M NaOH to 1 volume of waste C->D Aqueous Waste H Store in Satellite Accumulation Area C->H Solids & Sharps E Stir for ≥ 4 hours at Room Temperature D->E F Neutralize to pH 6-8 E->F G Collect Inactivated Solution as Hazardous Waste F->G G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Logical workflow for the proper disposal of this compound waste.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet from the spread of antibiotic resistance. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Latamoxef Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Latamoxef sodium. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound, an oxacephem antibiotic often grouped with cephalosporins, requires careful handling to prevent potential health risks.[1] Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard Identification and Risk Assessment

This compound may cause allergic skin reactions and respiratory sensitization.[2] Symptoms of allergic reactions can include rash, itching, swelling, trouble breathing, and dizziness.[2] Therefore, a thorough risk assessment should be conducted before any handling of this compound to determine the potential for exposure and the necessary control measures.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is necessary to ensure comprehensive protection when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles and a face shield.[3]- Two pairs of powder-free nitrile gloves (double-gloving).[3][4]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][4]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[3]- Powder-free nitrile gloves.[3]- A disposable or dedicated lab coat.[3]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles and a face shield.[3]- Two pairs of heavy-duty nitrile gloves.[3]- A disposable, low-permeability gown.[3]- Disposable shoe covers.[3]

Experimental Protocol: Safe Handling of this compound

Proper procedures for handling this compound are critical to minimize exposure risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, well-ventilated area away from incompatible substances.

  • Keep the container tightly closed.

2. Weighing and Compounding:

  • Conduct all weighing and compounding of dry powder in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • When double gloving, place one glove under the gown cuff and the other over it to ensure no skin is exposed.[4]

  • Change gloves regularly, at least hourly, or immediately if they become contaminated.[4]

3. Handling Solutions:

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating aerosols.

  • Clearly label all containers with the compound name and any hazard warnings.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water before putting on gloves and after removing them.[4]

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.[4]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, absorb the material with an inert, dry absorbent. For powder spills, gently cover the spill with damp paper towels to avoid generating dust.

  • Clean the Area:

    • Carefully scoop or sweep the absorbed material or covered powder into a labeled, sealable waste container.

    • Clean the spill area with soap and water.

  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the compound.

  • Dispose of Waste: Dispose of all contaminated materials (absorbent, paper towels, gloves, etc.) as hazardous waste according to institutional and local regulations.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregate Waste: Keep this compound waste separate from other laboratory waste.

  • Use Labeled, Sealed Containers: Place all contaminated materials in a clearly labeled, leak-proof, and sealed container.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash. While the FDA has a "flush list" for certain medications, this compound is not on it.[5]

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process for safely handling this compound, from initial hazard identification to the final disposal of waste.

cluster_0 Hazard Identification & Risk Assessment cluster_1 Control Measures cluster_2 Operational Plan cluster_3 Contingency & Disposal A Identify this compound as a potential sensitizer and irritant B Assess risk of exposure for each laboratory procedure A->B C Select appropriate Personal Protective Equipment (PPE) B->C D Implement engineering controls (e.g., fume hood, CVE) B->D E Follow established Safe Handling Procedures B->E F Execute experiment following safe handling protocols C->F D->F E->F G Segregate and label all This compound waste F->G H Implement Spill Cleanup Protocol if necessary F->H Spill Occurs I Dispose of waste according to institutional & local regulations G->I H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latamoxef sodium
Reactant of Route 2
Latamoxef sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.